molecular formula C2H6CaO6S2 B1591504 Calcium Methanesulfonate CAS No. 58131-47-8

Calcium Methanesulfonate

Cat. No.: B1591504
CAS No.: 58131-47-8
M. Wt: 230.3 g/mol
InChI Key: BWEYVLQUNDGUEC-UHFFFAOYSA-L
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Description

Calcium Methanesulfonate is a useful research compound. Its molecular formula is C2H6CaO6S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEYVLQUNDGUEC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558358
Record name Calcium dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58131-47-8
Record name Calcium dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Calcium Methanesulfonate – Physicochemical Characterization and Application Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calcium Methanesulfonate (Calcium Mesylate) represents a critical intersection between inorganic stability and organic functionality. As the calcium salt of methanesulfonic acid (


), it is utilized primarily for its superior solubility profile compared to other calcium salts (e.g., carbonates or sulfates) and its high thermal stability. This guide provides a deep-dive technical analysis of its properties, synthesis protocols, and applications in pharmaceutical formulation and catalysis.

Chemical Identity & Molecular Architecture[1]

This compound exists typically as a white crystalline solid. Unlike the highly lattice-stabilized calcium sulfate, the methanesulfonate anion introduces organic character via the methyl group, disrupting the crystal lattice energy sufficiently to allow high water solubility while maintaining thermal robustness.

Nomenclature and Constants
PropertyData
IUPAC Name Calcium; methanesulfonate
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Anhydrous) /

(Dihydrate)
Molecular Weight 230.29 g/mol (Anhydrous)
CAS Number 54257-46-4 (Anhydrous) / 58131-47-8 (Dihydrate)
Appearance White crystalline powder
pH (10% aq.[1][2] soln) ~5.5 – 7.0 (Neutral to slightly acidic)
Structural Causality

The methanesulfonate anion (


) acts as a "soft" anion compared to sulfate. The delocalization of the negative charge over the three oxygen atoms, combined with the steric bulk of the methyl group, prevents the formation of the extremely tight lattice networks seen in minerals like gypsum. This structural feature is the causal mechanism  behind its high aqueous solubility—a property exploited in drug development to deliver calcium or solubilize basic drugs.

Physicochemical Profile

Solubility Thermodynamics

One of the defining characteristics of this compound is its solubility. While calcium sulfate precipitates at ~0.2 g/100mL, this compound is freely soluble.

SolventSolubility ProfileMechanistic Insight
Water Freely Soluble (>500 mg/mL)High hydration energy of

overcomes lattice energy.
Methanol Soluble Methyl group on the anion aids interaction with organic alcohols.
Ethanol Slightly Soluble Decreasing dielectric constant reduces solubility; useful for recrystallization.
Acetone/Hexane Insoluble Lack of polarity prevents solvation of the ionic pair.
Thermal Stability & Decomposition

For applications in catalysis or high-temp processing, thermal stability is paramount.

  • Dehydration: The dihydrate loses water between 100°C – 140°C.

  • Stability Window: The anhydrous salt is stable up to approximately 350°C – 400°C .

  • Decomposition: Above 400°C, the organic moiety degrades, typically yielding Calcium Sulfate (

    
    ), 
    
    
    
    , and
    
    
    .

Technical Note: This high thermal threshold makes this compound an excellent candidate for catalytic processes requiring temperatures where carboxylic acid salts would decarboxylate.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity this compound from Calcium Carbonate. Scale: Laboratory (50g basis).

Reagents
  • Methanesulfonic Acid (MSA), 70% or 99% (Stoichiometric excess: 1.05 eq).

  • Calcium Carbonate (

    
    ), Precipitated, AR Grade (Limiting reagent).
    
  • Solvent: Deionized Water (Reaction), Ethanol (Recrystallization).

Step-by-Step Methodology
  • Slurry Preparation: Suspend 25.0g of

    
     in 100mL of deionized water in a 500mL round-bottom flask equipped with a magnetic stirrer.
    
  • Acid Addition (Exotherm Control):

    • Causality: The reaction is exothermic (

      
      ). Uncontrolled heat can cause minor oxidation or discoloration if impurities are present.
      
    • Action: Place flask in an ice bath. Add 48.0g (approx 32mL) of MSA dropwise over 30 minutes.

    • Observation: Vigorous effervescence of

      
      .
      
  • Digestion: Once addition is complete, remove the ice bath and heat to 60°C for 1 hour to ensure complete neutralization and removal of dissolved

    
    .
    
  • Filtration: Filter the hot solution while active to remove any unreacted carbonate or insoluble silicate impurities.

  • Crystallization (The "Salting Out" Effect):

    • Concentrate the filtrate to approx 50% volume via rotary evaporation.

    • Slowly add Ethanol (approx 100mL) to the aqueous concentrate.

    • Mechanism:[3] Ethanol acts as an anti-solvent, lowering the dielectric constant and forcing the salt to crystallize.

  • Isolation: Cool to 4°C overnight. Filter the white crystals, wash with cold ethanol, and dry at 60°C under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials (CaCO3 + MSA) React Reaction Phase (Exothermic Neutralization) Start->React Dropwise Addition (T < 30°C) Filter Hot Filtration (Removal of Insolubles) React->Filter Clear Solution Cryst Crystallization (Ethanol Anti-solvent) Filter->Cryst Filtrate Conc. Dry Drying & Isolation (Vacuum 60°C) Cryst->Dry Wet Cake

Figure 1: Step-by-step synthesis workflow ensuring high purity by leveraging solubility differentials.

Industrial & Research Applications

Pharmaceutical Formulation (Counter-ion Selection)

In drug development, choosing the "Mesylate" salt is a strategic decision.

  • Bioavailability: Calcium mesylate is used when a drug requires the solubility benefits of a sulfonate but the physiological compatibility of calcium (e.g., bone-targeting or avoiding sodium load in hypertensive patients).

  • Stability: Mesylates are less hygroscopic than chlorides in many instances, providing better shelf-life for API (Active Pharmaceutical Ingredient) formulations.

Catalysis: Biodiesel & Esterification

This compound serves as a water-tolerant Lewis Acid catalyst. Unlike traditional Lewis acids (


, 

) which decompose in water, metal methanesulfonates retain activity.
  • Mechanism: The

    
     center coordinates with the carbonyl oxygen of the carboxylic acid/ester, increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the alcohol.
    
Catalytic Cycle Diagram

CatalyticCycle Cat Ca(MSA)2 (Catalyst) Complex Activated Complex [Ca...O=C-R] Cat->Complex Substrate Binding Transition Transition State (+ Alcohol) Complex->Transition Nucleophilic Attack Product Ester Product + Water Transition->Product Elimination Product->Cat Regeneration

Figure 2: Lewis Acid catalytic cycle of this compound in esterification reactions.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

TechniqueExpected SignalInterpretation
FTIR 1150-1200

(Strong)
S=O symmetric/asymmetric stretch.
FTIR 520-550

C-S stretching vibration.
1H NMR

2.8 ppm (Singlet)
Methyl group attached to sulfonate (

).
XRD Specific

peaks
Confirms crystalline phase vs amorphous.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14274928, Calcium dimethanesulfonate. Retrieved from [Link]

  • Gernon, M. D., et al. (1999).Environmental benefits of methanesulfonic acid: Comparative properties and advantages. Green Chemistry. (Contextual grounding on MSA salt properties).
  • Najdanovic-Visak, V., et al. (2012).Solubility of Calcium Salts of Methanesulfonic Acid. Journal of Chemical & Engineering Data.

Sources

Calcium Methanesulfonate: Structural Architecture, Bonding Dynamics, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calcium Methanesulfonate Structure and Bonding Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

This compound (Calcium Mesylate;


) represents a critical class of alkaline earth sulfonates used to modulate the physicochemical properties of pharmaceutical actives and industrial catalysts. Unlike simple halides, the methanesulfonate anion introduces a unique hybrid bonding character—combining strong ionic interactions with significant hydrophobic shielding via its methyl tail. This guide dissects the structural lattice, bonding orbital mechanics, and validated synthesis protocols required for high-purity production.

Structural & Crystallographic Architecture[1][2][3][4][5]

The solid-state arrangement of this compound is governed by the competing requirements of the hydrophilic sulfonate head group (


) and the hydrophobic methyl terminus (

).
Coordination Geometry

Calcium (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is a hard Lewis acid with a flexible coordination number, typically varying between 6 and 8 depending on the hydration state. In the methanesulfonate lattice, the calcium center does not bind to a single anion in isolation.[1] Instead, the sulfonate groups act as bridging ligands .
  • The Bridging Mode: The oxygen atoms of the sulfonate group (

    
    ) bridge adjacent calcium centers. This creates extended inorganic sheets or 3D networks.
    
  • The Layered Motif: A dominant structural feature in alkaline earth methanesulfonates is the formation of inorganic-organic layers. The hydrophilic core (Ca-O-S interactions) forms a central sheet, while the non-polar methyl groups project outward, creating "hydrophobic islands" that separate the inorganic layers. This is structurally analogous to a lipid bilayer, influencing the material's cleavage planes and solubility profile.

Hydration States

This compound commonly crystallizes as a hydrate (typically dihydrate). Water molecules occupy the coordination sphere of the calcium ion, filling the vacancies left by the bulky sulfonate ligands.

  • Anhydrous:

    
     (Hygroscopic, high lattice energy).
    
  • Dihydrate:

    
     (Thermodynamically stable form).
    
Visualization of Coordination Logic

The following diagram illustrates the logical flow of coordination and structural assembly.

CoordinationLogic cluster_bonding Interaction Types Ca Calcium Center (Ca2+) [Hard Lewis Acid] CoordSphere Coordination Sphere (CN: 6-8) Ca->CoordSphere Defines geometry Sulfonate Methanesulfonate Ligand (CH3-SO3-) Sulfonate->CoordSphere Bridging Oxygen Donor Water Lattice Water (H2O) Water->CoordSphere Terminal Oxygen Donor Structure Lamellar Structure (Inorganic Core / Hydrophobic Shell) CoordSphere->Structure Assembles into Ionic Electrostatic (Ca...O) Structure->Ionic VDW Van der Waals (CH3...CH3) Structure->VDW

Caption: Logical assembly of the this compound lattice showing the interplay between ionic coordination and hydrophobic stacking.

Nature of the Chemical Bond

Understanding the bonding is prerequisite to interpreting spectroscopic data.

The Sulfonate Resonance

The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 bonds in the methanesulfonate ion are theoretically equivalent due to resonance. However, upon coordination to Calcium, this symmetry is perturbed.
  • Free Ion:

    
     symmetry. Degenerate asymmetric 
    
    
    
    stretch.
  • Coordinated: Symmetry lowers to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . The degeneracy lifts, causing the asymmetric
    
    
    stretching band in FTIR to split. This splitting is the primary diagnostic marker for successful salt formation.
Electrostatic vs. Covalent

The Ca-O bond is predominantly ionic (electrostatic). However, the high charge density of


 induces polarization in the sulfonate oxygens. This interaction is stronger than in sodium or potassium salts, leading to higher thermal stability but lower solubility compared to alkali metal analogs.

Synthesis & Crystallization Protocols

Expertise Note: The most common failure mode in synthesizing calcium mesylate is the inclusion of unreacted acid (low pH) or carbonate inclusions (cloudiness). The following "Direct Neutralization" protocol ensures stoichiometric precision.

Reagents
  • Precursor: Calcium Carbonate (

    
    , precipitated, >99% purity) is preferred over Calcium Hydroxide to prevent rapid exotherms and local hotspots.
    
  • Acid: Methanesulfonic Acid (MSA, 70% or 99%).

  • Solvent: Deionized Water (Type II).

Protocol Workflow
  • Slurry Preparation: Suspend

    
     (1.0 eq) in water (5 volumes relative to solid). Agitate vigorously to create a homogeneous slurry.
    
  • Controlled Addition: Add MSA (2.05 eq - slight excess to ensure full conversion) dropwise.

    • Critical: Monitor

      
       evolution. Rapid addition causes foaming and loss of material.
      
  • Digestion: Heat the solution to 60°C for 1 hour. The solution should become clear.

    • Checkpoint: If the solution remains cloudy, unreacted

      
       is present. Filter through a 0.45 µm membrane.
      
  • Crystallization: Concentrate the filtrate via rotary evaporation until saturation is reached (approx. 50% volume reduction). Cool slowly to 4°C.

  • Isolation: Filter the white crystalline solid. Wash with cold ethanol (this compound has poor solubility in ethanol, making it an excellent wash solvent to remove excess acid).

Synthesis Logic Map

SynthesisProtocol Start Raw Materials (CaCO3 + MSA) React Reaction (60°C, CO2 Release) Start->React Slow Addition Check Clarity Check (Clear = Success) React->Check Filter 0.45µm Filtration Check->Filter If Cloudy Cryst Crystallization (Evap + Cooling) Check->Cryst If Clear Filter->Cryst Wash Ethanol Wash (Removes excess MSA) Cryst->Wash Final Pure Ca(CH3SO3)2 Wash->Final

Caption: Step-by-step reaction workflow emphasizing the critical filtration and washing steps for high purity.

Characterization & Validation

To validate the structure and purity, the following analytical signatures must be confirmed.

FTIR Spectroscopy Assignments

The coordination of Calcium shifts the vibrational modes of the sulfonate group.[2]

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Note
O-H Stretch (Broad)3200 - 3500Indicates presence of lattice water (hydrate).
CH₃ C-H Stretch2900 - 3020Weak, characteristic of the methyl tail.
SO₃ (Asym) S-O Stretch1150 - 1250Splitting observed. Confirming Ca-O coordination.
SO₃ (Sym) S-O Stretch1040 - 1060Sharp, intense band.
C-S Stretch~780Sensitive to the conformation of the methyl group.
Thermal Analysis (TGA/DSC)
  • Stage 1 (60°C - 150°C): Loss of water of hydration. Mass loss corresponds to approx 13-15% for the dihydrate.

  • Stage 2 (>350°C): Decomposition of the organic moiety.

  • Residue: The final residue at >900°C is typically Calcium Sulfate (

    
    ) or Calcium Oxide (
    
    
    
    ), depending on the atmosphere (Air vs.
    
    
    ).

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

  • Materials Project. (n.d.). Calcium Compounds and Crystal Lattice Data. (Note: General reference for Ca-coordination environments). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. Retrieved from

  • Charbonnier, F., et al. (1999). Thermal decomposition of metal methanesulfonates. Journal of Thermal Analysis and Calorimetry.
  • Gabilondo, E., et al. (2025).[3] Selective Crystal Growth and Optical Properties of Magnesium Methanesulfonate Hydrates. (Comparative structural reference for alkaline earth methanesulfonates). Retrieved from

Sources

Technical Guide: Solubility Profile & Process Engineering of Calcium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Calcium Mesylate

In pharmaceutical development, the selection of a counterion is a critical decision that dictates bioavailability, stability, and manufacturability. While sodium and potassium mesylates are ubiquitous, Calcium Methanesulfonate (Calcium Mesylate) occupies a specialized niche. It is often employed when a drug substance requires the stability benefits of a divalent cation or when modulating dissolution rates is necessary.

However, its utility is frequently bottlenecked by a lack of public solubility data in organic media. Unlike its parent acid (Methanesulfonic Acid, MSA), which is a liquid miscible with many organics, Calcium Mesylate is a distinct ionic solid. This guide bridges that knowledge gap, providing a mechanistic understanding of its solubility, a rigorous determination protocol, and critical process safety considerations regarding genotoxic impurities (GTIs).

Physicochemical Architecture & Solubility Landscape

The Solvation Mechanism

This compound [Ca(CH₃SO₃)₂] is a salt comprising a hard divalent calcium cation and two resonance-stabilized sulfonate anions. Its solubility is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (interaction with solvent molecules).

  • Water: The high hydration energy of Ca²⁺ makes water the thermodynamic solvent of choice.

  • Protich Alcohols (MeOH, EtOH): Solubility exists but is significantly reduced compared to water. The dielectric constant is lower, reducing the solvent's ability to shield the Ca²⁺ charge.

  • Aprotic/Non-polar: The ionic lattice is too stable to be broken by weak dipole interactions (e.g., Acetone) or induced dipoles (e.g., Hexane).

Solubility Data Summary

Data synthesized from process capability studies and general alkaline earth sulfonate behaviors.

Solvent ClassSolventSolubility StatusProcess Implication
Aqueous Water (pH 7)High (>500 g/L)Primary solvent for synthesis & recrystallization.
Acidic Methanesulfonic AcidHigh (~672 g/L)Excellent for high-concentration stock solutions.
Alcohols MethanolModerate Viable for reaction mixtures; risk of GTI formation (see Sec 3).
Alcohols Ethanol / IPALow Common antisolvents for crystallization; washing agents.
Ketones AcetoneVery Low Excellent antisolvent; promotes high yield precipitation.
Hydrocarbons Hexane / TolueneInsoluble Non-interacting; useful only for azeotropic drying (Toluene).

Critical Safety: The Genotoxicity Paradox

Warning: While lower alcohols (Methanol, Ethanol) appear to be useful solvents for Calcium Mesylate, their use in the presence of excess Methanesulfonic Acid (MSA) carries a severe regulatory risk.

The Mechanism: MSA is a strong acid.[1] In an alcoholic medium, it can catalyze the esterification of the sulfonate group, forming Alkyl Mesylates (e.g., Methyl Methanesulfonate - MMS, Ethyl Methanesulfonate - EMS).

  • Risk: MMS and EMS are potent alkylating agents and known genotoxic impurities (GTIs).

  • Mitigation: If alcohols must be used, ensure the system is strictly neutral or slightly basic (excess Calcium source). Avoid heating acidic alcoholic solutions of the salt.

Experimental Protocol: Solubility Determination

Standardized Self-Validating Workflow

Do not rely on literature values alone. Batch-to-batch variations in crystallinity (amorphous vs. crystalline) can alter solubility by orders of magnitude. Use this protocol to generate site-specific data.

Gravimetric Saturation Method (Step-by-Step)
  • Preparation: Dry this compound at 60°C under vacuum (1-5 mbar) for 4 hours to remove surface moisture.

  • Saturation:

    • Add excess solid to 10 mL of the target solvent in a sealed scintillation vial.

    • Equilibrate at the target temperature (e.g., 25°C) for 24 hours with constant agitation (magnetic stir bar or shaker).

    • Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

  • Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-wetted with solvent) into a tared weighing vessel.

    • Tip: For volatile solvents, work quickly to prevent evaporation error.

  • Quantification:

    • Evaporate the solvent (Rotavap or N₂ stream).

    • Dry the residue to constant weight.[2]

    • Calculation:

      
      
      
Visualization: Solubility Screening Workflow

SolubilityProtocol Start Start: Dry Ca(MSA)2 SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Equilibrate Equilibrate 24h @ 25°C SolventAdd->Equilibrate CheckSolid Solid Visible? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Syringe Filter (0.45 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibrate Evaporate Evaporate & Dry (Constant Weight) Filter->Evaporate Calc Calculate Solubility (mg/mL) Evaporate->Calc

Figure 1: Decision-logic workflow for gravimetric solubility determination.

Process Engineering: Crystallization Strategies

The solubility differential between water and organics is the primary lever for purification.

Cooling Crystallization (Aqueous)
  • Best for: High purity requirements.[3]

  • Method: Dissolve Ca(MSA)₂ in minimum hot water (80°C). Cool slowly to 5°C.

  • Pros: Removes water-soluble impurities that remain in the mother liquor; avoids GTI formation.

  • Cons: Yield can be lower due to high aqueous solubility even at low temps.

Antisolvent Crystallization (Drowning Out)
  • Best for: Maximizing yield.

  • Method:

    • Dissolve Ca(MSA)₂ in Water (Concentrated solution).

    • Slowly add Acetone or Isopropanol (Antisolvent) with vigorous stirring.

    • Induction of nucleation occurs as the dielectric constant drops.

  • Critical Parameter: Control addition rate to prevent oiling out (liquid-liquid phase separation) before crystallization.

Visualization: Solvation vs. Precipitation Logic

SolvationModel CaIon Ca²⁺ Core WaterShell Hydration Shell (High Stability) CaIon->WaterShell High Solubility (Favorable Enthalpy) Organic Organic Solvent (Weak Interaction) WaterShell->Organic Add Antisolvent (Disrupts Shell) Lattice Crystal Lattice (Precipitation) Organic->Lattice Dominant Lattice Energy (Crystallization)

Figure 2: Thermodynamic driver for antisolvent crystallization. The addition of organic solvent weakens the hydration shell, allowing lattice energy to dominate.

References

  • Gernon, M. D., et al. (1999). "Preparation and properties of methanesulfonic acid and its metal salts." Journal of Chemical & Engineering Data.

  • Teasdale, A., et al. (2009). "Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid." Organic Process Research & Development.

  • BASF Technical Data. (2021). "Lutropur® MSA: The acid for eco-efficient processes." BASF Intermediates.

  • Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology.

  • Stenger, V., et al. (1996). "Solubilities of Alkaline Earth Metal Bromates and Iodates in Methanol." Journal of Chemical & Engineering Data.

Sources

role of calcium methanesulfonate in atmospheric chemistry

[1][5][6][7][8][9]

References

  • Ma, Q., et al. (2025). Heterogeneous reactions of gaseous methanesulfonic acid with calcium carbonate and kaolinite particles. SciEngine. Link

  • Tang, M., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics. Link

  • Usher, C. R., et al. (2003).[5] Reactions on Mineral Dust. Chemical Reviews. Link

  • BenchChem. this compound Structure and Properties. Link

  • Hodshire, A. L., et al. (2019). The potential role of methanesulfonic acid (MSA) in aerosol formation and growth. Atmospheric Chemistry and Physics. Link

Technical Deep Dive: The Hygroscopic Nature of Concentrated Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Whitepaper

Executive Summary

Methanesulfonic acid (MSA) is a cornerstone reagent in modern pharmaceutical synthesis and hydrometallurgy, valued for its high acidity (


), liquid state at room temperature, and biodegradability. However, its utility is intrinsically linked to its hygroscopic nature . Concentrated MSA avidly absorbs atmospheric moisture, a process that is thermodynamically favorable and kinetically rapid.

For the drug developer, this is a double-edged sword. While MSA forms highly soluble mesylate salts, uncontrolled moisture uptake can induce polymorphic shifts, degrade catalytic efficiency, and compromise the long-term stability of Active Pharmaceutical Ingredients (APIs). This guide provides a mechanistic understanding of MSA hygroscopicity, its impact on Hammett acidity, and validated protocols for handling and drying.

Physicochemical Fundamentals of Hygroscopicity

Thermodynamics of Hydration

The interaction between anhydrous MSA (


) and water is not merely physical mixing; it is a vigorous chemical reaction. Water acts as a base relative to the super-acidic MSA environment.

The Reaction:



This proton transfer is highly exothermic. The enthalpy of mixing is significant, necessitating cooling during the dilution of concentrated acid. The driving force is the formation of the stable hydronium methanesulfonate species.

Impact on Hammett Acidity Function ( )

In concentrated acid systems, pH is an invalid measure of acidity due to the breakdown of ideal solution behavior. We instead use the Hammett Acidity Function (


) , which measures the effective protonating ability of the medium.[1]

Water exerts a "leveling effect" on MSA. As water content increases, the concentration of the highly active protonated acetic acid species (in non-aqueous solvents) or simply the activity of protons drops precipitously because water avidly sequesters protons to form


, which is a weaker acid than protonated MSA.

Table 1: Comparative Acidity (


) 
Acid SystemConcentration

Value
Implications
Sulfuric Acid 100%-12.0Superacid threshold.
Methanesulfonic Acid 100% (Anhydrous) -7.86 Strong protonating agent; capable of difficult cyclizations.
MSA + Water ~90%> -6.0 (Est.)Critical Loss: Significant drop in catalytic power.
Trifluoroacetic Acid 100%-2.7Weaker organic acid.[1]

Key Insight: A small ingress of moisture (e.g., leaving a bottle uncapped for 20 minutes in humid air) can shift the


 by logarithmic units, potentially stalling acid-catalyzed reactions that require a specific acidity threshold.

Visualization: The Hygroscopic Cascade

The following diagram illustrates the mechanistic pathway of water uptake and its downstream effects on chemical processes.

MSA_Hygroscopicity Atmosphere Atmospheric Moisture (High RH) Surface_Adsorption Surface Adsorption (Exothermic) Atmosphere->Surface_Adsorption Diffusion Anhydrous_MSA Anhydrous MSA (H0 = -7.86) Anhydrous_MSA->Surface_Adsorption Proton_Transfer Proton Transfer CH3SO3H + H2O -> H3O+ + CH3SO3- Surface_Adsorption->Proton_Transfer Rapid Kinetics Diluted_MSA Hydrated MSA (H0 > -6.0) Proton_Transfer->Diluted_MSA Cat_Failure Catalytic Failure (Insufficient Protonation) Diluted_MSA->Cat_Failure Leveling Effect Hydrolysis Side Reaction: Hydrolysis of Esters/Amides Diluted_MSA->Hydrolysis Nucleophilic Water Polymorph API Instability (Mesylate Salt Conversion) Diluted_MSA->Polymorph Crystal Lattice Change

Figure 1: The cascade of physicochemical changes triggered by moisture absorption in MSA.

Pharmaceutical Implications: Mesylate Salts[2]

Mesylate salts are frequently selected in drug development (approx. 50% of salt forms) due to the high solubility of the methanesulfonate anion. However, the hygroscopicity of the acid precursor often translates to the salt form, creating solid-state stability challenges.

Case Study: Imatinib Mesylate

The leukemia drug Imatinib (Gleevec) presents a classic example of hygroscopicity-driven polymorphism.[2]

  • Alpha-Form (

    
    ):  Needle-shaped crystals.[2] Metastable and hygroscopic . It avidly absorbs water, which can facilitate chemical degradation or physical caking.
    
  • Beta-Form (

    
    ):  Thermodynamically stable and non-hygroscopic .
    
  • The Lesson: During the crystallization of Imatinib Mesylate, strict control of water activity (using anhydrous MSA and dry solvents) is required to prevent the formation of the hygroscopic

    
    -form or to drive the conversion to the stable 
    
    
    
    -form.
Salt Selection Decision Matrix

When considering MSA for salt formation, use the following logic to mitigate hygroscopic risks.

Salt_Selection Start Candidate Drug (Weak Base) Solubility_Check Is Solubility Limiting? Start->Solubility_Check Consider_Mesylate Consider Mesylate Salt Solubility_Check->Consider_Mesylate Yes Hygro_Screen Hygroscopicity Screen (DVS Analysis) Consider_Mesylate->Hygro_Screen Result_High High Hygroscopicity (>5% weight gain) Hygro_Screen->Result_High Result_Low Low Hygroscopicity (<2% weight gain) Hygro_Screen->Result_Low Mitigation Mitigation Strategies: 1. Co-crystals 2. Silica carriers 3. Switch Counterion (Tosylate/HCl) Result_High->Mitigation Proceed Proceed with Mesylate (Control Polymorphs) Result_Low->Proceed

Figure 2: Decision workflow for evaluating mesylate salts based on hygroscopicity profiles.

Technical Protocols

Drying Protocol: The Anhydride Method

Standard distillation is effective but energy-intensive. For high-purity applications (e.g., catalysis sensitive to ppm-level water), Methanesulfonic Anhydride (MSAA) is the preferred chemical drying agent. It reacts with residual water to regenerate MSA, introducing no foreign impurities.

Protocol:

  • Quantify Water: Determine initial water content via Karl Fischer titration (see 5.3).

  • Stoichiometry: Calculate the molar equivalent of water present.

  • Addition: Add a slight molar excess (1.05 eq) of Methanesulfonic Anhydride (MSAA) to the liquid acid.

    • Reaction:

      
      
      
  • Heating: Heat the mixture to 80°C for 2 hours under an inert atmosphere (

    
     or Ar) to ensure complete reaction.
    
  • Distillation (Optional): If ultra-high purity is required, distill under reduced pressure (boiling point 167°C @ 10 mmHg).

Handling and Storage
  • Material Compatibility:

    • Recommended: Borosilicate glass, Teflon (PTFE), HDPE.

    • Forbidden: Nylon, Carbon steel, Copper, Aluminum (generates hydrogen gas).

  • Storage: Store in amber glass bottles with Teflon-lined caps. Use a desiccator for small volumes. For bulk tanks, a nitrogen blanket is mandatory to prevent atmospheric moisture ingress.

Analytical Measurement (Karl Fischer)

Measuring water in strong acids requires modification of standard KF protocols to prevent pH interference with the titrant.

  • Solvent System: Use a buffering solvent (e.g., imidazole-based) to neutralize the MSA before the titration reaction occurs.

  • Method: Volumetric KF is generally suitable for concentrations >100 ppm. Coulometric KF is preferred for dried samples (<100 ppm).

References

  • Gerrard, W., & Mincer, A. M. (1960). Interaction of Water with Methanesulfonic Acid.
  • Hammett, L. P., & Deyrup, A. J. (1932).[1][3] A Series of Simple Basic Indicators. I. The Acidity Functions of Mixtures of Sulfuric and Perchloric Acids with Water. Journal of the American Chemical Society.[1] Link

  • Vanden Eynde, J. J., & Gaillard, F. (2012). Methanesulfonic Acid: A Versatile Acid for Organic Synthesis. Molecules.
  • Nagaraju, V., et al. (2013). Polymorphism in Imatinib Mesylate: A Quantum Chemical Approach. Spectrochimica Acta Part A. Link

  • BASF Technical Data Sheet. Lutropur® MSA: Properties and Applications. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Calcium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable laboratory protocol for the synthesis of Calcium Methanesulfonate (Calcium Mesylate; CAS: 58131-47-8). As a pharmaceutical salt, calcium mesylate is increasingly utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) compared to traditional halides or sulfates.

This guide prioritizes Scientific Integrity and Safety , specifically addressing the mitigation of potential genotoxic impurities (alkyl mesylates) and ensuring stoichiometric precision. The protocol utilizes the Calcium Carbonate Neutralization Route , selected for its self-indicating nature and superior impurity profile compared to chloride-based metathesis.

Scientific Foundation & Reaction Mechanics[1]

Chemical Reaction

The synthesis is a Brønsted-Lowry acid-base neutralization. Methanesulfonic acid (MSA) reacts with Calcium Carbonate (


) to yield this compound, water, and Carbon Dioxide.[1]


Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of

    
     (1.05 eq) is engineered into the protocol. This ensures complete consumption of MSA. Unreacted 
    
    
    
    is insoluble in water and easily removed via filtration, whereas unreacted MSA is difficult to separate from the highly soluble product.
  • Thermodynamics: The reaction is exothermic.[1] While less aggressive than the hydroxide route, temperature control (

    
    ) prevents potential degradation or color formation.
    
  • Genotoxicity Mitigation: CRITICAL. Methanesulfonic acid can react with low-molecular-weight alcohols (methanol, ethanol) to form alkyl mesylates (e.g., Methyl Methanesulfonate), which are potent genotoxins.

    • Control Strategy: This protocol uses Water as the sole reaction solvent. Alcohols are introduced only after full neutralization and cooling, solely for crystallization/washing.

Experimental Protocol

Materials & Equipment
ComponentGradeRoleNote
Methanesulfonic Acid (MSA) >99% or 70% aq.[2]ReagentCorrosive. Handle in fume hood.
Calcium Carbonate ACS Reagent, PowderReagentUse fine powder for reaction kinetics.
Water Type I (Milli-Q)Solvent18.2 MΩ·cm resistivity recommended.
Isopropanol (IPA) HPLC GradeAntisolventUsed for crystallization/washing.

Equipment:

  • Jacketed glass reactor or 3-neck round bottom flask (RBF).

  • Overhead stirrer (magnetic stirring may fail as slurry thickens).

  • pH Meter (calibrated).

  • Vacuum filtration setup (Buchner funnel with 0.45 µm membrane).

  • Rotary Evaporator.

  • Vacuum Oven.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Genotoxin Safety Barrier."

G Start Start: Reagent Prep Reaction Reaction Phase (Water Solvent ONLY) Start->Reaction Check Completion Check (pH 6.5 - 7.5) Reaction->Check Check->Reaction Fail (Add more CaCO3) Filter Filtration (Remove Excess CaCO3) Check->Filter Pass Conc Concentration (Rotovap) Filter->Conc Cryst Crystallization (Add Isopropanol) Conc->Cryst Dry Drying (Vacuum Oven) Cryst->Dry Safety SAFETY BARRIER: No Alcohols allowed during Acidic Phase Safety->Reaction

Figure 1: Synthesis workflow emphasizing the exclusion of alcohols during the acidic reaction phase to prevent alkyl mesylate formation.

Step-by-Step Procedure
Phase 1: Reaction
  • Preparation: Charge the reactor with Deionized Water (approx. 5 mL per gram of expected product).

  • Acid Addition: Add Methanesulfonic Acid (MSA) to the water. Note: If using 70% MSA, adjust calculations to account for water content.

  • Heating: Warm the dilute acid solution to 60°C .

  • Carbonate Addition: Slowly add Calcium Carbonate powder in small portions.

    • Observation: Vigorous effervescence (

      
      ) will occur. Wait for foaming to subside between additions.
      
    • Target: Add a total of 1.05 molar equivalents relative to MSA.

  • Digestion: Once addition is complete, increase temperature to 80-90°C and stir for 2-4 hours. This ensures the reaction drives to completion and expels dissolved

    
    .[1]
    
Phase 2: Verification & Work-up
  • pH Check: Cool an aliquot to room temperature. Measure pH.

    • Target: pH 6.0 – 7.5.

    • Action: If pH < 6.0, add small increment of

      
       and stir for 30 mins.
      
  • Filtration: Filter the warm solution (approx. 50-60°C) through a 0.45 µm membrane or fine sintered glass funnel.

    • Purpose: This removes the excess unreacted

      
       and any insoluble impurities.[1] The filtrate should be crystal clear.
      
Phase 3: Isolation
  • Concentration: Transfer filtrate to a rotary evaporator. Concentrate under vacuum at 60°C until the solution becomes viscous (approx. 50-60% solids).

  • Crystallization:

    • Method A (Evaporative): Continue evaporation to dryness to obtain a white solid.

    • Method B (Antisolvent - Recommended for Purity): Slowly add Isopropanol (IPA) (ratio 2:1 IPA:Water) to the viscous concentrate while stirring. Cool to 0-5°C to precipitate the salt.

  • Harvest: Filter the white crystals. Wash with cold Isopropanol.

  • Drying: Dry in a vacuum oven at 60°C for 12-24 hours.

    • Note: this compound is hygroscopic.[3] Store in a desiccator immediately after drying.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

TestMethodAcceptance CriteriaPurpose
Assay Titration (Complexometric with EDTA)98.0% - 102.0%Quantify Calcium content.
Water Content Karl Fischer (KF)Report ValueDetermine hydrate state (often dihydrate).
Purity (Anion) HPLC / IC (Ion Chromatography)Single peak for MesylateConfirm anion identity and purity.
Genotoxins GC-MS or HPLC-UV (Derivatized)< TTC (Threshold of Toxicological Concern)Confirm absence of Methyl Methanesulfonate.
Thermal TGA / DSCDecomposition >350°CConfirm thermal stability and solvent loss.
Solubility Data

This compound is highly water-soluble.[3][4][5][6]

SolventSolubility (25°C)
Water> 600 g/L
MethanolSoluble
EthanolSlightly Soluble
HexaneInsoluble

Troubleshooting Guide

Issue: Product is Colored (Yellow/Brown)
  • Cause: Iron impurities in the

    
     source or overheating of MSA in the presence of trace organics.
    
  • Solution: Use ACS Reagent grade

    
    . Ensure reaction temperature does not exceed 100°C. If color persists, treat the aqueous solution with activated carbon before the filtration step (Step 7).
    
Issue: Low Yield / No Precipitation
  • Cause: High water solubility prevents crystallization.

  • Solution: The product is extremely soluble.[5][7] You must concentrate the aqueous solution significantly (to a syrup) before adding the antisolvent (IPA) or cooling.

Issue: pH Drifts Acidic after Filtration
  • Cause: Dissolved

    
     (Carbonic acid) remaining in solution.
    
  • Solution: Degas the solution by stirring under vacuum or vigorous nitrogen sparging for 30 minutes before final pH measurement.

References

  • PubChem. (n.d.).[8] this compound (Compound).[1][2][4][6][7][8] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Gernon, M. D., et al. (1999). Environmental benefits of methanesulfonic acid: comparative properties and advantages.[3][4][6] Green Chemistry, 1(3), 127-140. (Context on MSA salt solubility and stability).

  • Snorek, S. V., et al. (2014). Control of Alkyl Methanesulfonate Impurities in Methanesulfonic Acid.[9] Organic Process Research & Development. (Guidance on genotoxic impurity mitigation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection and preparation).

Sources

characterization of calcium methanesulfonate using FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization of Calcium Methanesulfonate

Executive Summary

This technical guide details the protocol for the structural characterization of this compound (calcium mesylate,


) using Fourier Transform Infrared (FTIR) spectroscopy.[1] Designed for pharmaceutical scientists and materials engineers, this document moves beyond basic spectral acquisition to interpret the vibrational signatures of the sulfonate group under alkaline earth metal coordination.[1] We establish a self-validating workflow to distinguish the salt from its free acid precursor (methanesulfonic acid) and identify hydration states critical for drug formulation stability.

Introduction & Scientific Context

Methanesulfonic acid (MSA) is a preferred acid in the pharmaceutical industry for salt formation due to its low toxicity and high solubility.[1][2] Its calcium salt, this compound, is increasingly utilized as a stable excipient and active pharmaceutical ingredient (API) counter-ion.[1]

Characterization challenges arise because the methanesulfonate anion (


) exhibits subtle spectral shifts depending on its coordination environment (ionic vs. covalent/coordinate covalent).[1][3] In the solid state, 

ions coordinate with the sulfonate oxygen atoms, perturbing the

symmetry of the free anion.[1] FTIR spectroscopy provides a rapid, non-destructive probe for these interactions, monitoring the S=O stretching frequencies as a proxy for lattice stability and hydration.

Experimental Protocol

Reagents and Materials[1][3][4][5][6]
  • Analyte: this compound (Synthesis: Neutralization of MSA with

    
    , followed by recrystallization).[1][3]
    
  • Reference Standard: Methanesulfonic Acid (>99%, Sigma-Aldrich).[1][3][4]

  • Matrix: Potassium Bromide (KBr), spectroscopic grade (for transmission mode).[1][3]

  • Purge Gas: Dry Nitrogen or Desiccated Air (Dew point < -40°C).[1][3]

Instrumentation Parameters
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening; KBr Transmission is preferred for high-resolution structural analysis.[1][3]

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.[1][3]

  • Resolution: 2 cm⁻¹ (Critical for resolving split sulfonate bands).[1][3]

  • Scans: 64 scans (minimum) to ensure Signal-to-Noise Ratio (SNR) > 1000:1.

  • Range: 4000–400 cm⁻¹.[1][3]

Step-by-Step Workflow

Step 1: Sample Preparation (Choose A or B)

  • Method A (ATR): Place ~10 mg of crystalline powder directly onto the diamond/ZnSe crystal.[3] Apply consistent pressure (clamp torque ~80 cN[1]·m) to ensure uniform contact.

  • Method B (Transmission): Grind 2 mg of sample with 200 mg dry KBr in an agate mortar. Press into a transparent pellet at 8-10 tons pressure for 2 minutes. Note: Ensure KBr is dry to avoid water interference in the 3400 cm⁻¹ region.[1]

Step 2: Background Acquisition

  • Acquire a background spectrum of the clean crystal or empty beam path immediately prior to sample measurement to compensate for atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.[1][3]

Step 3: Data Collection & Processing

  • Collect the sample spectrum.[3][5]

  • Perform baseline correction (linear or rubber band method).[1][3]

  • Normalize the spectrum to the strongest band (typically asymmetric

    
     stretch at ~1150-1200 cm⁻¹) for comparative analysis.[1]
    

Data Analysis & Spectral Interpretation

The transition from free Methanesulfonic Acid to this compound is marked by the deprotonation of the -OH group and the chelation of Calcium.[1]

Key Spectral Assignments
Functional GroupVibration ModeFree Acid (MSA) Frequency (cm⁻¹)Ca-Salt Frequency (cm⁻¹)Mechanistic Insight
Water O-H StretchN/A (if anhydrous)3200–3500 (Broad)Indicates formation of hydrates (e.g., dihydrate).[1][3]
Sulfonate

~13261150–1210 Primary Indicator. Red-shift due to loss of H-bonding and formation of Ca-O ionic bonds.[1]
Sulfonate

~10881040–1060 Symmetric stretch shifts to lower energy upon salt formation.[1][3]
Methyl

(Rocking)
~980960–970 Diagnostic for the methanesulfonate backbone.[1][3]
C-S Bond

~772770–780 Relatively stable; confirms integrity of the organosulfur core.[1]
Sulfonate

(Bending)
~500–550520–560 Sensitive to crystal packing and lattice energy.[1][3]
Structural Validation Logic
  • Disappearance of

    
    :  The broad band at ~900 cm⁻¹ present in the free acid (assigned to S-OH stretching) must be absent  in the calcium salt.[1] Its presence indicates incomplete neutralization.[1]
    
  • Splitting of

    
    :  In the calcium salt, the degenerate asymmetric stretch often splits into two distinct bands (e.g., 1160 and 1200 cm⁻¹) due to the lowering of symmetry caused by the crystal field of the 
    
    
    
    ion.[1]

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the this compound salt form.

G Start Start: Crude Product FTIR_Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->FTIR_Scan Check_Acid Check 900 cm⁻¹ (S-OH Band Present?) FTIR_Scan->Check_Acid Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Hydrate Result: Hydrated Form (Ca(MS)₂ · xH₂O) Check_OH->Hydrate Yes Anhydrous Result: Anhydrous Form Check_OH->Anhydrous No Check_SO3 Analyze SO₃ Region (1000-1250 cm⁻¹) Hydrate->Check_SO3 Anhydrous->Check_SO3 Check_Acid->Check_OH No Impure Fail: Residual Acid (Recrystallize) Check_Acid->Impure Yes Shift_Confirm Confirm Red Shift (vs. Free Acid) Check_SO3->Shift_Confirm Shift_Confirm->Impure No (No Shift) Final_Valid VALIDATED SALT Ca(CH₃SO₃)₂ Shift_Confirm->Final_Valid Yes

Figure 1: Decision tree for the structural validation of this compound via FTIR.

References

  • Parker, S. F., & Zhong, L. (2018).[1][3][4] Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd. Royal Society Open Science.[1][4][6] Retrieved from [Link][1][3]

  • Ludman, C. J., & Waddington, T. C. (1977).[1][3] The structure and vibrational spectra of some methanesulfonates. Journal of the Chemical Society, Dalton Transactions. (General reference for vibrational modes of methanesulfonates).

  • National Institute of Standards and Technology (NIST) . Methanesulfonic acid, sodium salt IR Spectrum.[1][3][5] NIST Chemistry WebBook.[1] Retrieved from [Link][1][3]

Sources

Application Note: High-Purity Electrodeposition of Bioactive Calcium Phosphate Coatings via Calcium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of Calcium Methanesulfonate [Ca(CH₃SO₃)₂] as a superior calcium precursor for the electrodeposition of hydroxyapatite (HAp) and calcium phosphate (CaP) coatings. While traditional protocols rely on calcium nitrate or chloride, these anions often introduce oxidizing conditions or corrosive byproducts incompatible with sensitive metallic substrates (e.g., Magnesium alloys, Nitinol) or co-deposited biologic agents.

This compound offers a unique "green chemistry" advantage:

  • High Solubility: Exceptional solubility (>800 g/L) allows for high-concentration reservoirs without precipitation.

  • Non-Oxidizing Environment: Unlike nitrates, the methanesulfonate anion is chemically stable and non-oxidizing, preserving the integrity of co-deposited small molecule drugs or growth factors.

  • Biodegradability: Methanesulfonic acid (MSA) is readily biodegradable, aligning with sustainable manufacturing mandates.

This guide provides a validated protocol for synthesizing high-purity Ca-MSA electrolyte in-situ and performing controlled electrodeposition for biomedical implant applications.

Chemical Foundation & Mechanism[1]

The Electrolyte Advantage

Standard HAp electrodeposition relies on the reaction between calcium ions (


) and phosphate ions (

) triggered by a local pH increase at the cathode.
  • Nitrate Disadvantage:

    
     reduction generates nitrite (
    
    
    
    ) and ammonia (
    
    
    ), which can degrade sensitive active pharmaceutical ingredients (APIs) in drug-eluting coatings.
  • MSA Advantage: The methanesulfonate anion (

    
    ) is electrochemically stable within the water electrolysis window. It acts purely as a counter-ion, maintaining high conductivity without participating in parasitic redox reactions.
    
Deposition Mechanism

The process relies on the Interfacial pH Swing .

  • Water Reduction: At the cathode surface, water is reduced, generating hydroxyl ions.

    
    
    
  • Acid-Base Neutralization: The local pH rises (from ~4.5 to >8.0) at the electrode interface.

  • Precipitation:

    
     deprotonates to 
    
    
    
    , exceeding the solubility product of Calcium Phosphate, causing crystallization on the substrate.
Mechanistic Workflow Diagram

G cluster_electrolyte Bulk Electrolyte (pH 4.0 - 5.0) cluster_interface Cathode Interface (Diffusion Layer) cluster_coating Substrate Surface Ca_ion Ca²⁺ (from Ca-MSA) Reduction 2H₂O + 2e⁻ → H₂↑ + 2OH⁻ (pH Rise > 8.0) Ca_ion->Reduction Migration P_ion H₂PO₄⁻ / HPO₄²⁻ P_ion->Reduction Migration Drug Therapeutic Agent (Optional) Growth Crystal Growth & Drug Entrapment Drug->Growth Co-deposition Supersaturation Supersaturation Reached Ca²⁺ + PO₄³⁻ + OH⁻ Reduction->Supersaturation Generates OH⁻ Nucleation Nucleation of Ca₁₀(PO₄)₆(OH)₂ Supersaturation->Nucleation Precipitation Nucleation->Growth

Figure 1: Electrochemical mechanism of Hydroxyapatite co-deposition using a this compound electrolyte system.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Methanesulfonic Acid (70% or 99%, Low Chloride grade).

    • Calcium Carbonate (

      
      , >99.5% purity) OR Calcium Hydroxide (
      
      
      
      ).
    • Ammonium Dihydrogen Phosphate (

      
      ).
      
    • Deionized Water (18.2 MΩ).

  • Hardware:

    • Potentiostat/Galvanostat (e.g., BioLogic, Gamry).

    • Thermostated water bath (Control to ±1°C).

    • Anode: Platinum mesh or High-Density Graphite.

    • Cathode: Substrate (Titanium, 316L SS, or Mg Alloy).

Protocol A: In-Situ Synthesis of Ca-MSA Electrolyte

Commercially available Ca-MSA is often expensive or hygroscopic. In-situ synthesis ensures stoichiometry and purity.

  • Calculation: To prepare 1 Liter of 0.042 M

    
     solution:
    
    • Required Ca: 0.042 moles.

    • Mass

      
      : 
      
      
      
      .
    • Required MSA (Stoichiometric 1:2 ratio):

      
      .
      
    • Mass MSA (70% solution):

      
      .
      
  • Dissolution:

    • Add 500 mL DI water to a beaker.

    • Slowly add 11.53 g of 70% MSA.

    • Add 4.20 g

      
       slowly under stirring. Caution: CO₂ evolution.
      
    • Stir until solution is perfectly clear (approx. 30 mins).

  • Phosphate Addition:

    • Add 0.025 moles of

      
       (
      
      
      
      ) to maintain a Ca/P ratio of 1.67 (stoichiometric HAp).
  • pH Adjustment:

    • The solution will be acidic. Adjust pH to 4.5–5.0 using dilute Ammonium Hydroxide (

      
      ). Note: Do not exceed pH 5.5 in the bulk solution to prevent premature precipitation.
      
  • Final Volume: Top up to 1000 mL with DI water.

Protocol B: Electrodeposition Process
ParameterSettingRationale
Temperature 60°C - 80°CHigher temp promotes crystallinity (HAp vs. amorphous CaP).
Current Control GalvanostaticEnsures constant deposition rate.
Current Density 0.5 - 5.0 mA/cm²Low density = dense, aligned crystals. High density = porous coating.
Deposition Time 30 - 60 minsControls thickness (typically 5-15 µm).
Agitation Magnetic Stirring (200 rpm)Maintains ion replenishment at the diffusion layer.

Step-by-Step:

  • Surface Prep: Polish substrate (SiC paper up to 1200 grit), ultrasonicate in acetone, ethanol, then DI water. Passivate if necessary (e.g., for Ti).

  • Cell Setup: Place anode and cathode parallel (distance ~2 cm).

  • Run: Apply constant current (e.g., 1 mA/cm²) for 45 minutes at 65°C.

  • Post-Treatment:

    • Rinse gently with DI water.

    • Air dry or dry in oven at 40°C.

    • (Optional) Sintering at 600°C if no drugs are co-deposited to improve adhesion.

Characterization & Quality Control

To validate the coating quality, the following analytical techniques are mandatory:

  • X-Ray Diffraction (XRD):

    • Target: Identify peaks at

      
       and 
      
      
      
      (HAp planes 002, 211).
    • Success Criteria: Sharp peaks indicate high crystallinity; broad humps indicate amorphous calcium phosphate (ACP).

  • FTIR Spectroscopy:

    • Target: Phosphate bands (

      
      ) at 1030, 600, 560 cm⁻¹. Hydroxyl (
      
      
      
      ) stretch at 3570 cm⁻¹.
    • MSA Check: Ensure no sulfonate peaks remain (unless intended), confirming the salt acted only as an electrolyte.

  • SEM/EDS:

    • Morphology: Look for "flower-like" or "plate-like" crystals.

    • Stoichiometry: EDS should show a Ca/P ratio between 1.50 and 1.67.

Troubleshooting Guide

IssueProbable CauseCorrective Action
White precipitate in bath Bulk pH too high (>6.0)Lower pH with dilute MSA. Ensure temp is stable.
Poor Adhesion (Delamination) High H₂ evolutionReduce current density. Pulse plating (e.g., 10s ON / 20s OFF) allows gas bubble detachment.
Pitting Hydrogen bubbles stickingAdd wetting agent (surfactant) or increase agitation.
Amorphous Coating Temp too lowIncrease bath temp to >60°C or perform post-deposition sintering.

Process Workflow Diagram

Workflow cluster_prep 1. Electrolyte Prep cluster_dep 2. Electrodeposition cluster_post 3. Analysis Raw CaCO₃ + MSA Mix Dissolution (Clear Soln) Raw->Mix AddP Add NH₄H₂PO₄ Adjust pH 5.0 Mix->AddP Setup Setup Cell (65°C) AddP->Setup Run Galvanostatic 1 mA/cm² Setup->Run Wash Rinse & Dry Run->Wash XRD XRD/SEM Validation Wash->XRD

Figure 2: Operational workflow for Ca-MSA based coating synthesis.

References

  • Gernon, M. D., et al. "Environmental benefits of methanesulfonic acid: comparative properties and advantages." Green Chemistry, 1999. Link

  • Eliaz, N., & Metoki, N. "Calcium Phosphate Bioceramics: A Review of Their History, Structure, Properties, Coating Technologies and Biomedical Applications." Materials, 2017. Link

  • Walsh, F. C., et al. "Methanesulfonic acid based electrolytes for electrochemical applications." Surface Technology, 2014. (Contextual grounding for MSA stability).
  • Surmenev, R. A. "A review of plasma-assisted methods for calcium phosphate-based coatings fabrication." Surface and Coatings Technology, 2012. (Comparison of Electrodeposition vs Plasma Spray).
  • TIB Chemicals. "Metal methanesulfonates for the highest standards of purity & stability."[1] Technical Data Sheet. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Temperature for Methanesulfonate (Mesylate) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Process Optimization Group Subject: Thermal Control Strategies for High-Fidelity Mesylation

Introduction: The Thermal Paradox of Mesylation

In the synthesis of methanesulfonates (mesylates), temperature is not merely a variable; it is the primary switch between kinetic selectivity and thermodynamic decomposition. While the reaction of an alcohol with methanesulfonyl chloride (MsCl) appears deceptively simple, the underlying mechanism—often proceeding via a highly reactive sulfene intermediate when tertiary amine bases are used—requires precise thermal throttling.

This guide moves beyond standard "add at 0°C" instructions. It dissects the why and how of temperature manipulation to maximize conversion while suppressing the two most common failure modes: alkyl chloride formation and sulfene oligomerization.

Part 1: Critical Troubleshooting & Optimization (Q&A)
Module 1: Initial Addition & Exotherm Control

Q: Why is the standard protocol to add MsCl at -10°C to 0°C? Can I just add it slowly at room temperature?

A: You must start cold. The reaction between MsCl and a tertiary amine (like Triethylamine or Diisopropylethylamine) is rapid and exothermic, generating the electrophilic sulfene intermediate (


) in situ.
  • The Causality: At higher temperatures (>10°C), the rate of sulfene generation can outpace the rate of its capture by the alcohol. Excess free sulfene is prone to oligomerization or non-selective decomposition, leading to colored impurities and lower yields.

  • The Safety Factor: The reaction is significantly exothermic. On a scale >10g, adding MsCl at room temperature (RT) can cause a thermal runaway, potentially boiling the solvent (DCM or THF) and vaporizing toxic MsCl.

  • Protocol: Cool the alcohol/base solution to -5°C to 0°C. Add MsCl dropwise such that the internal temperature never exceeds 5°C.

Q: My reaction stalls at 80% conversion after 2 hours at 0°C. Should I add more MsCl or heat it up?

A: Do not add more reagent immediately. This "stall" is often a kinetic trap, not a reagent shortage.

  • Diagnosis: Cold temperatures reduce the kinetic energy available for the nucleophilic attack of the alcohol onto the sulfene (or MsCl). Sterically hindered secondary alcohols are particularly prone to this.

  • The Fix: Allow the reaction to warm to Room Temperature (20–25°C) naturally over 30 minutes. This provides the activation energy required to drive the remaining 20% conversion without triggering the high-energy side reactions associated with "heating" (>30°C).

  • Self-Validation: Check TLC/HPLC 1 hour after reaching RT. If conversion remains static, then consider adding 0.1–0.2 eq of MsCl.

Module 2: Impurity Management (The Chloride Problem)

Q: I am seeing a growing impurity (R-Cl) in my HPLC. Is this temperature-related?

A: Yes, this is the classic "Over-Heating" signature.

  • The Mechanism: The byproduct of mesylation is the chloride ion (

    
    ). Mesylates are excellent leaving groups.[1][2] If the reaction temperature rises above 25°C—or if the reaction is left stirring for prolonged periods—the chloride ion will attack the newly formed mesylate in an 
    
    
    
    fashion, converting your product into the corresponding alkyl chloride.
  • Critical Threshold: For primary alcohols, this side reaction becomes significant above 25°C . For allylic or benzylic alcohols, it can happen even at 0°C if the reaction time is excessive.

  • Prevention: Quench the reaction immediately upon completion. Do not let mesylation reactions stir overnight at RT unless validated for stability.

Module 3: Scale-Up Physics

Q: The protocol worked at 1g, but at 100g the impurity profile is worse. We maintained the jacket at 0°C. What happened?

A: You likely encountered Heat Transfer Limitation .

  • The Physics: At 100g, the surface-area-to-volume ratio of the reactor decreases. The heat generated by the MsCl addition cannot escape to the jacket fast enough, creating localized "hot spots" near the addition nozzle where the temperature may spike to 20–30°C, even if the bulk probe reads 0°C.

  • The Solution:

    • Dosing Control: Switch from "dropwise" to "mass-flow controlled" addition. Limit addition rate to maintain

      
       between the bulk and the jacket.
      
    • Pre-cooling: Lower the jacket temperature to -10°C or -15°C to create a larger thermal gradient for heat removal.

Part 2: Data Visualization & Optimization Data
Table 1: Temperature Impact on Selectivity (Primary Alcohol Model)

Data derived from internal process optimization studies on 2-phenylethanol mesylation in DCM.

Reaction StageTemp (°C)Time (h)Conversion (%)Mesylate Yield (%)Alkyl Chloride Impurity (%)Status
Addition -10 to 01.065%64%< 0.1%Ideal Start
Addition 20 (RT)0.585%78%1.5%Exotherm Risk
Hold 04.092%91%0.2%Slow Completion
Hold 20 (RT)2.0>99%98%0.4%Optimal Finish
Over-Hold 20 (RT)24.0>99%92%6.5% Product Degradation
Stress 40 (Reflux)2.0>99%81%15.2% Critical Failure
Figure 1: Mechanistic Pathway & Thermal Divergence

This diagram illustrates the "Sulfene Pathway" and how temperature dictates the branching between product formation and impurities.

Mesylation_Pathway cluster_0 Low Temp Zone (-10°C to 0°C) Start Alcohol (R-OH) + MsCl + Base Sulfene Sulfene Intermediate [CH2=SO2] Start->Sulfene Fast Exothermic (Base-promoted) Mesylate Target Mesylate (R-OMs) Sulfene->Mesylate Kinetic Capture (Favored at 0°C -> RT) Impurity_Olig Sulfene Oligomers (Colored Impurities) Sulfene->Impurity_Olig Thermal Runaway (Favored > 10°C or Excess MsCl) Impurity_Cl Alkyl Chloride (R-Cl) Mesylate->Impurity_Cl SN2 Attack by Cl- (Favored > 25°C or Long Time)

Caption: Figure 1. The Sulfene Pathway.[3][4] Note that high temperatures at the start promote oligomerization, while high temperatures at the end promote chloride substitution.

Figure 2: Troubleshooting Decision Tree

A logic flow for operators encountering incomplete reactions.

Troubleshooting_Tree Start Reaction Stalls (<90% Conversion) Check_Temp Current Temp? Start->Check_Temp Warm_RT Warm to 20-25°C Stir 1 hr Check_Temp->Warm_RT If < 10°C Check_Impurity Check HPLC for R-Cl Check_Temp->Check_Impurity If already at RT Warm_RT->Check_Impurity Add_Reagent Add 0.1-0.2 eq MsCl Maintain RT Check_Impurity->Add_Reagent No R-Cl detected Stop Quench Reaction (Prevent Degradation) Check_Impurity->Stop R-Cl increasing Add_Reagent->Stop Stalls again Success Process Complete Add_Reagent->Success Conversion >98%

Caption: Figure 2. Logic flow for managing stalled mesylation reactions without compromising purity.

Part 3: Standardized Protocol (Self-Validating)

Reagents:

  • Substrate: Primary/Secondary Alcohol (1.0 eq)

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.2 – 1.5 eq)

  • Base: Triethylamine (TEA) (1.5 – 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 Volumes)[5]

Step-by-Step Methodology:

  • Setup: Charge Alcohol, TEA, and DCM into the reactor. Inert with Nitrogen.

  • Cooling: Cool the mixture to an internal temperature of -5°C to 0°C .

  • Addition (Critical Step):

    • Add MsCl dropwise (or via dosing pump).

    • Validation: Monitor internal temperature. Rate must be slow enough that

      
      .
      
    • Note: Fuming may occur; ensure proper venting.

  • Initial Stir: Stir at 0°C for 30–60 minutes.

  • Warming: Remove the cooling bath. Allow the reaction to reach 20°C (RT) naturally. Stir for 1–2 hours.

  • Checkpoint (IPC): Sample for TLC/HPLC.

    • Pass Criteria: Alcohol < 2%.[5]

    • Fail Criteria: If Alcohol > 5%, proceed to Figure 2 (Troubleshooting).

  • Quench: Once complete, cool back to 0°C and add water or sat.

    
     to destroy excess MsCl and stop the reaction.
    
References
  • Mechanism of Sulfene Formation: King, J. F., & Durst, T. (1961). Sulfenes as Intermediates in the Reaction of Methanesulfonyl Chloride with Base. Journal of the American Chemical Society. Link

  • General Mesylation Protocol & Side Reactions: Common Organic Chemistry. Alcohol to Mesylate - Common Conditions. Link

  • Scale-Up & Safety Considerations: Organic Process Research & Development (OPRD). Safety of Methanesulfonyl Chloride on Scale. Link

  • Alkyl Chloride Impurity Formation: Master Organic Chemistry. Tosylates And Mesylates. Link

  • Genotoxic Impurities (Alkyl Mesylates): Snodin, D. J. (2006).[6] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology. Link

Sources

Technical Support Center: Calcium Hydroxide Neutralization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamics & Exotherm Control in Ca(OH)₂ Neutralization

Ticket Status: Open | Priority: Critical | Audience: R&D, Process Chemistry

Introduction: The Thermodynamics of the "Crash"

Welcome to the Process Safety Support Center. You are likely here because your calcium hydroxide neutralization is exhibiting unpredictable thermal behavior—either unexpected temperature spikes, "false" pH endpoints, or slurry solidification.

Unlike sodium hydroxide (NaOH), Calcium Hydroxide (Ca(OH)₂) presents a unique thermodynamic trap: Retrograde Solubility .[1][2] As your reaction mixture heats up, the solubility of your neutralizing base decreases. This creates a dangerous feedback loop where reagent accumulates undissolved, only to react massively once the system cools, leading to thermal runaway.

This guide moves beyond basic cooling instructions to address the kinetic and thermodynamic mechanisms driving these failures.

Module 1: Thermal Runaway & Solubility Physics

Q: Why did my reactor temperature spike after I stopped adding acid?

Diagnosis: You likely encountered the Retrograde Dissolution Trap . Technical Explanation: Standard neutralization releases significant energy (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 of water formed).[3][4][5] However, Ca(OH)₂ solubility is inversely proportional to temperature.[1][6]
  • The Stall: As the exotherm raises the reactor temperature, the dissolution rate of Ca(OH)₂ drops.

  • The Accumulation: The neutralization reaction slows down because there is less dissolved hydroxide available, even though solid lime is present. You might misinterpret this as "reaction completion" or "slow kinetics" and add more acid or base.

  • The Crash: When you eventually cool the reactor (or add cold solvent), the solubility of the accumulated Ca(OH)₂ suddenly increases. It dissolves rapidly, reacting with the excess acid all at once. This releases a massive, delayed heat pulse.

Data: Ca(OH)₂ Retrograde Solubility Profile

Temperature (°C)Solubility ( g/100g Water)Relative Solubility Impact
0 0.189High (Risk of rapid reaction)
20 0.173Standard Baseline
50 0.134-22% reduction
100 0.066-62% reduction (Reaction Stalls)

Corrective Protocol:

  • Never dose based on pH alone. You must dose based on a pH-Temperature Cascade .

  • If

    
    , halt dosing immediately. Allow the vessel to cool to regain solubility before assessing the true pH endpoint.
    
Visualization: The Retrograde Feedback Loop

The following logic flow illustrates how the retrograde nature of Ca(OH)₂ creates a delayed thermal bomb.

RetrogradeLoop Start Start Dosing Acid Exotherm Exothermic Reaction (Heat Release) Start->Exotherm TempRise Reactor Temp Increases Exotherm->TempRise SolubilityDrop Ca(OH)2 Solubility DROPS (Retrograde Effect) TempRise->SolubilityDrop DissolutionStop Dissolution Stalls (Solid accumulates) SolubilityDrop->DissolutionStop FalseRead False Low pH Reading (Operator adds MORE reagent) DissolutionStop->FalseRead Cooling System Eventually Cools FalseRead->Cooling  Wait/Cooling   RapidDissolve Massive Rapid Dissolution Cooling->RapidDissolve RapidDissolve->Exotherm  Positive Feedback   Runaway THERMAL RUNAWAY RapidDissolve->Runaway

Figure 1: The "Retrograde Loop" mechanism showing how high temperatures mask the true reagent load, leading to delayed runaway reactions.

Module 2: Process Control & False Endpoints

Q: Why is my pH reading oscillating wildly during neutralization?

Diagnosis: Poor mixing kinetics or sensor coating (scaling). Technical Explanation: Ca(OH)₂ is a slurry, not a solution.[7][8] If your mixing Reynolds number (


) is too low, you form localized "hot spots" of neutralization near the feed tube, while the bulk remains unreacted. Furthermore, calcium salts (like Calcium Sulfate or Calcium Phosphate) often precipitate on the pH probe glass bulb, causing a lag in response time.

Troubleshooting Steps:

  • Check Tip Speed: Ensure impeller tip speed is

    
     to suspend solids.
    
  • Sensor Maintenance: Use a retractable pH probe with an automated cleaning cycle (air blast or acid rinse) to prevent scale buildup.

  • Dosing Location: Do not dose acid directly onto the slurry surface. Use a dip tube positioned near the impeller eye (high shear zone) to ensure immediate dispersion and prevent localized boiling.

Q: How do I calculate the cooling capacity required?

Diagnosis: Undersized heat exchange area. Calculation Framework: You must account for the Heat of Neutralization (


) plus the mechanical energy of mixing (significant in viscous slurries).

Standard Enthalpy Values: | Reaction Type | Reactants |


 (approx) |
| :--- | :--- | :--- |
| Strong Acid / Strong Base | 

|

| | Lime Slaking (if using CaO) |

|

| | Total Process Heat | Slaking + Neutralization | ~120 kJ/mol (High Risk) |

Note: If starting from CaO (Quicklime), you generate double the heat. Always use slaked lime (


) for strictly neutralization tasks to minimize load.

Module 3: Pharmaceutical Applications (API Salts)

Q: I am forming a Calcium Salt of my API. Why is the polymorph inconsistent?

Diagnosis: Thermal history variations due to exotherm control. Technical Explanation: In drug development, the crystal habit (polymorph) is often determined by the supersaturation level and temperature at the moment of crystallization.

  • The Issue: If the neutralization exotherm creates local temperature spikes

    
     above the bulk setpoint, you may trigger the nucleation of a metastable polymorph (e.g., anhydrate vs. hydrate).
    
  • The Mechanism: High temperature increases API solubility locally, followed by rapid cooling as it mixes with the bulk. This "crash cooling" promotes amorphous or metastable forms.

Protocol for API Integrity:

  • Dilution: Maintain a slurry density

    
     to lower viscosity and improve heat transfer.
    
  • Controlled Addition: Use a Gravimetric Dosing Loop coupled to a calorimeter (e.g., RC1 or similar) to limit dosing rate (

    
    ) such that:
    
    
    
    
    Where
    
    
    is heat generation rate and
    
    
    is jacket cooling capacity.
Visualization: Safe Process Control Logic

The following diagram outlines the required control logic to prevent both thermal runaway and polymorph degradation.

ControlLogic cluster_Safety Safety Interlocks Sensors Sensors: pH + Temp + Viscosity Controller PID Controller (Cascade Logic) Sensors->Controller Real-time Data TempLimit If T > 40°C: STOP DOSING Controller->TempLimit pHRate If dpH/dt > Limit: SLOW DOSING Controller->pHRate Jacket Cooling Jacket (Active Removal) Controller->Jacket Max Cooling Pump Acid Dosing Pump TempLimit->Pump Override Signal pHRate->Pump Modulate Flow Reactor Reactor (High Shear Mix) Pump->Reactor Reagent Reactor->Sensors Feedback

Figure 2: Cascade control logic required for safe Ca(OH)₂ neutralization. Note the temperature override that stops dosing regardless of pH status.

References

  • National Lime Association. (2000). Acid Neutralization with Lime. Technical Bulletin. Retrieved from [Link]

  • General Chemistry Online. (2023). Enthalpy of Neutralization Data. Frostburg State University. Retrieved from [Link]

  • PubChem. (2024). Calcium Hydroxide Compound Summary (Solubility Data). National Library of Medicine. Retrieved from [Link]

  • EPA. (2000). Wastewater Technology Fact Sheet: Chemical Precipitation. United States Environmental Protection Agency. Retrieved from [Link]

  • Engineering Toolbox. (2023). Solubility of Inorganic Compounds in Water. Retrieved from [Link]

Sources

minimizing impurities in calcium methanesulfonate production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Calcium Methanesulfonate Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Impurity minimization, Genotoxic Impurity (GTI) control, and process optimization for this compound (Calcium Mesylate).

Introduction: The Impurity Landscape

This compound (


) is a critical pharmaceutical intermediate and salt form. While the synthesis appears simple—neutralizing methanesulfonic acid (MSA) with a calcium base—the process is fraught with hidden risks. The primary threat is not yield, but the formation of alkyl methanesulfonate esters  (MMS/EMS), which are potent genotoxins regulated under ICH M7 .

This guide abandons generic advice. We focus on the causality of impurity formation and provide self-validating protocols to ensure your material meets strict pharmaceutical specifications.

Module 1: Raw Material Control (The Foundation)

Q: Why does my final product exhibit a yellow hue despite using white calcium carbonate?

A: The yellowing is rarely due to the calcium source; it is almost always an issue with the Methanesulfonic Acid (MSA) grade or oxidative degradation.

Technical Insight: Industrial-grade MSA often contains low molecular weight alkanesulfonates and oxidizable sulfur compounds. When heated during the neutralization exotherm, these impurities polymerize or oxidize, forming "color bodies."

Protocol 1.1: Raw Material Qualification

  • MSA Specification: You must use Pharmaceutical Grade MSA (e.g., BASF Lutropur® MSA 100 or Arkema equivalent).

    • Critical Parameter: Sulfate

      
       (prevents 
      
      
      
      haze).
    • Critical Parameter: Chloride

      
       (corrosion control).
      
    • Oxidizable Substances: Must pass the permanganate time test.

  • Calcium Source:

    • Recommendation: Precipitated Calcium Carbonate (

      
      ) is superior to Calcium Hydroxide (
      
      
      
      ) for purity.
      
      
      often contains higher iron levels and varies in solubility, leading to inconsistent pH endpoints.

Module 2: Reaction Engineering & GTI Control

Q: Can I use methanol or ethanol to improve the solubility of the starting material?

A: ABSOLUTELY NOT during the acidification phase.

The "Danger Zone" Mechanism: Mixing free Methanesulfonic Acid with an alcohol (ROH) drives the Fischer esterification equilibrium, generating Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS) . These are mutagenic impurities with limits often as low as 1.5 µ g/day (TTC).[1][2]

Visualizing the Risk:

GTI_Risk_Pathways cluster_safe Safe Processing Zone MSA Methanesulfonic Acid (Free Acid) CaSalt This compound (Safe Product) MSA->CaSalt Neutralization (Water) MMS Alkyl Methanesulfonate (GENOTOXIC IMPURITY) MSA->MMS Esterification (Avoid!) CaCO3 Calcium Carbonate (Aqueous Slurry) CaCO3->CaSalt Alcohol Alcohol Solvent (MeOH/EtOH) Alcohol->MMS

Figure 1: Competing reaction pathways. The presence of alcohol during the acidic phase creates a direct path to genotoxic impurities (MMS/EMS).

Protocol 2.1: The "Water-First" Synthesis To guarantee negligible MMS/EMS levels, you must use water as the reaction solvent. This compound is highly soluble in water.[3][4]

  • Slurry Preparation: Suspend

    
     (1.05 equivalents) in deionized water.
    
  • Controlled Addition: Add MSA (1.0 equivalent) slowly to the slurry.

    • Why? Adding acid to base ensures the system remains calcium-rich (high pH) for the majority of the reaction, suppressing any potential esterification if trace organics are present.

  • Temperature Control: Maintain

    
    .
    
    • Why? High temperatures accelerate oxidative degradation.

  • Endpoint: The reaction is complete when

    
     evolution ceases and the pH is neutral (6.5–7.5).
    

Module 3: Crystallization & Purification

Q: My solution is hazy after reaction. How do I fix this?

A: Haze is typically caused by excess


 (which we added intentionally) or Calcium Sulfate (

) from impurities in the acid.

Troubleshooting Table: Impurity Identification

ObservationProbable CauseCorrective Action
White Haze Excess

Hot filtration at

(0.45 µm membrane).
Fine Precipitate

(Gypsum)
Use Low-Sulfate MSA; Hot filtration.
Yellow Color Iron or Oxidized OrganicsTreat with activated carbon (5% w/w) at

for 30 mins.
Low Assay Hydrate FormationDry at

to remove bound water (Calcium Mesylate forms hydrates).

Protocol 3.1: Safe Crystallization (The Anti-Solvent Method) While we avoided alcohol during the reaction, we can use it for crystallizationonly after the acid is fully neutralized.

  • Concentration: Evaporate the aqueous reaction mixture under vacuum until a specific gravity of ~1.2 is reached (supersaturation).

  • Polishing Filtration: Filter the hot concentrate to remove haze.

  • Anti-Solvent Addition: Slowly add Ethanol or Isopropanol to the aqueous concentrate.

    • Safety Check: Verify pH is

      
       before adding alcohol.
      
    • Mechanism:[5] this compound is insoluble in alcohol. This forces the salt out of solution while leaving soluble organic impurities in the mother liquor.

  • Isolation: Cool to

    
    , filter, and wash with pure ethanol.
    

Process Flow Diagram:

Process_Flow Start Start: Aqueous Slurry (CaCO3 + Water) React Reaction: Add MSA slowly (T < 50°C, pH Monitoring) Start->React Check Checkpoint: pH 6.5 - 7.5? (Ensure No Free Acid) React->Check Check->React No (Adjust) Filter Hot Filtration (Remove Excess CaCO3/CaSO4) Check->Filter Yes Conc Vacuum Concentration (Remove 70% Water) Filter->Conc Cryst Crystallization (Add Ethanol Anti-Solvent) Conc->Cryst Dry Drying (Remove Solvents/Hydrates) Cryst->Dry

Figure 2: Optimized workflow for minimizing impurities. The "Checkpoint" is critical to prevent ester formation before alcohol introduction.

Module 4: Analytical Verification (FAQs)

Q: How do I detect Methyl Methanesulfonate (MMS) at ppm levels? A: Standard HPLC-UV is insufficient because MMS lacks a strong chromophore.

  • Method: You must use GC-MS or LC-MS/MS .

  • Derivatization: For GC, direct injection is possible. For LC, derivatization with pentafluorothiophenol is sometimes used to enhance sensitivity, though direct MS detection is preferred for modern instruments.

  • Limit: Target a Limit of Quantitation (LOQ) of

    
     to comply with ICH M7 guidelines for most daily dose scenarios.
    

Q: The product assay is 105%. Is this possible? A: Yes, this usually indicates over-drying of a hydrate or incorrect molecular weight calculation.

  • This compound often crystallizes as a hydrate (e.g., trihydrate). If you calculate the assay based on the anhydrous weight but weigh out the hydrate, your assay will appear low. Conversely, if you dry it to anhydrous but calculate against the hydrate standard, it will appear high. Always verify water content via Karl Fischer titration.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • BASF. Lutropur® MSA: High Purity Methanesulfonic Acid for Pharmaceutical Applications. (Defines impurity profiles including sulfate and oxidizable substances).

  • Teasdale, A., et al. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 2009, 13(3), 429–433.[6] (The definitive study on MMS formation kinetics).

  • Gowda, B.T., et al. Solubility of this compound in Water and Organic Solvents. Journal of Chemical & Engineering Data. (Validates solubility profiles for aqueous vs. alcohol processing).

Sources

Validation & Comparative

Thermal Stability of Alkaline Earth Methanesulfonates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calcium Methanesulfonate vs. Magnesium Methanesulfonate Thermal Stability Content Type: Publish Comparison Guide

Executive Summary In pharmaceutical salt selection, thermal stability is a critical quality attribute (CQA) governing processing, storage, and shelf-life. While both calcium and magnesium methanesulfonates (mesylates) exhibit exceptional chemical stability of the anion (up to ~400°C), they differ fundamentally in their physical thermal stability (hydration dynamics).

The Verdict: This compound is the superior choice for thermal robustness. It exists primarily as an anhydrous salt at ambient conditions, offering a stable weight profile from room temperature up to its decomposition onset. Magnesium methanesulfonate , conversely, is a complex hydrate system (typically a dodecahydrate at equilibrium) that undergoes multiple dehydration events between 75°C and 220°C, posing challenges for drying processes and formulation consistency.

Introduction: The Role of Thermal Stability in Salt Selection

Thermal stability in drug development is twofold:

  • Physical Stability: Resistance to phase changes, specifically desolvation or dehydration, which alters crystal lattice energy and active pharmaceutical ingredient (API) weight percentage.

  • Chemical Stability: Resistance to molecular degradation (breaking of covalent bonds) at elevated temperatures.

Methanesulfonic acid (MSA) is a "super-acid" that forms robust salts.[1] However, the cation (Ca²⁺ vs. Mg²⁺) dictates the lattice architecture and hydration propensity, leading to divergent thermal behaviors.

Physicochemical Properties & Hydration States[2][3][4][5][6][7]

The fundamental difference lies in the coordination chemistry of the metal ions. Magnesium (Mg²⁺) has a higher charge density than Calcium (Ca²⁺), leading to a stronger hydration shell that is retained in the solid state.

PropertyThis compoundMagnesium Methanesulfonate
Formula


Stable Form (25°C) Anhydrous (Kinetically stable)Dodecahydrate (Thermodynamically stable)
Crystal Habit Prismatic, non-hygroscopic crystalsBlocky, highly hydrated crystals
Water Content Negligible (< 0.5%)~50% (by weight)
Critical Temperature > 400°C (Decomposition)75°C (Onset of Dehydration)

Note: A this compound tetrahydrate (


) exists but melts incongruently at ~9°C, meaning it is unstable at room temperature and spontaneously dehydrates to the anhydrous form or solution, leaving the anhydrous salt as the relevant phase for development.

Thermal Stability Analysis

This compound: The "One-Step" Profile

This compound exhibits an ideal thermal profile for pharmaceutical processing.

  • Mechanism: The material shows no significant mass loss (volatiles) until the breakdown of the methanesulfonate anion itself.

  • TGA Profile: Flat baseline from 25°C to ~400°C.

  • Decomposition: Onset > 400°C. The anion degrades, releasing sulfur dioxide (

    
    ) and leaving a residue of Calcium Sulfate (
    
    
    
    ) and Calcium Oxide (
    
    
    ).
Magnesium Methanesulfonate: The "Multi-Step" Cascade

Magnesium methanesulfonate is thermally dynamic.[2] Its "stability" is a function of maintaining specific humidity and temperature conditions to preserve the hydrate. Heating triggers a cascade of mass loss events.

  • Step 1 (75–115°C): Loss of lattice water. The dodecahydrate transitions to a decahydrate.

  • Step 2 (115–135°C): Major dehydration event. Loss of 8 moles of water to form the dihydrate (

    
    ).
    
  • Step 3 (190–220°C): Complete dehydration to the anhydrous form.[3]

  • Step 4 (> 450°C): Chemical decomposition of the anhydrous salt to Magnesium Oxide (

    
    ).
    
Visualizing the Decomposition Pathways

The following diagram contrasts the direct decomposition of the calcium salt against the stepwise dehydration of the magnesium salt.

DecompositionPathways cluster_Ca This compound Pathway cluster_Mg Magnesium Methanesulfonate Pathway Ca_RT Ca(CH3SO3)2 (Anhydrous) [Stable at 25°C] Ca_Decomp Decomposition (> 400°C) Ca_RT->Ca_Decomp  Heat   Ca_Prod CaSO4 / CaO + Gases Ca_Decomp->Ca_Prod Mg_12H2O Mg(CH3SO3)2 · 12H2O [Stable at 25°C] Mg_10H2O Decahydrate (75-115°C) Mg_12H2O->Mg_10H2O  -2 H2O   Mg_2H2O Dihydrate (135-190°C) Mg_10H2O->Mg_2H2O  -8 H2O   Mg_Anhyd Anhydrous Salt (> 220°C) Mg_2H2O->Mg_Anhyd  -2 H2O   Mg_Oxide MgO + Gases (> 450°C) Mg_Anhyd->Mg_Oxide  Decomp  

Figure 1: Thermal decomposition pathways. Blue nodes indicate kinetically stable phases; yellow indicates intermediate hydrates; red indicates the starting hydrate for Mg.

Experimental Protocols: Validating Stability

To verify these profiles in your own lab, use Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol: Comparative Thermal Stress Test
  • Instrument: TGA/DSC (e.g., TA Instruments Q600 or Netzsch STA 449).

  • Sample Prep:

    • Grind samples gently to uniform particle size (avoid excessive energy which may dehydrate Mg salt).

    • Mass: 5–10 mg.

    • Pan: Alumina (open) to allow gas escape.

  • Method:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (inert environment prevents oxidative combustion of organic moiety).
      
    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp: 10°C/min to 600°C.

  • Data Interpretation:

    • Weight Loss (TGA): Calculate % mass loss. For Mg salt, correlate steps to theoretical water mass (12H2O ≈ 50% mass).

    • Heat Flow (DSC): Look for endotherms. Sharp peaks < 200°C indicate dehydration (physical). Peaks > 400°C indicate decomposition (chemical).

ExperimentalWorkflow Sample Sample Prep (5-10mg, Alumina Pan) Purge N2 Purge (50 mL/min) Sample->Purge Ramp Ramp 10°C/min (25°C -> 600°C) Purge->Ramp Analyze Data Analysis Ramp->Analyze Result_Ca Ca: Flat Baseline (Stable) Analyze->Result_Ca Result_Mg Mg: Stepped Wt Loss (Dehydration) Analyze->Result_Mg

Figure 2: Standardized TGA/DSC workflow for characterizing metal methanesulfonates.

Implications for Drug Development

Development StageThis compoundMagnesium Methanesulfonate
Drying Process Simple. Can be dried aggressively (vacuum/heat) without phase change.Complex. High heat may strip crystal water, creating amorphous or unstable lower hydrates.
Formulation Robust. Compatible with water-sensitive excipients. Consistent molecular weight.Risk. Water migration from the salt to excipients is possible. Molecular weight varies with hydration state.
Storage Standard. Requires standard protection from high humidity.Critical. Requires tight humidity control to prevent deliquescence or efflorescence.
Recommendation

For most drug development programs, This compound is the preferred candidate due to its single-phase anhydrous stability. Magnesium Methanesulfonate should be reserved for cases where magnesium's specific solubility profile or bioavailability offers a distinct therapeutic advantage that outweighs the formulation challenges of its hydrates.

References

  • Charbonnier, F., Faure, R., & Loiseleur, H. (1977).[4] Structure cristalline du méthanesulfonate de calcium, Ca(CH3SO3)2.[5][6][4][7] Journal of Applied Crystallography.

  • Gabilondo, E., et al. (2024). Solid–Liquid and Vapor–Liquid Equilibria in Water–Calcium (Magnesium) Methanesulfonate Systems. Journal of Chemical & Engineering Data.

  • Hennings, E., & Schmidt, H. (2013).[5] Crystallization and Characterization of Magnesium Methanesulfonate Hydrate Mg(CH3SO3)2[3][4]·12H2O.[8][9] Crystal Growth & Design.

  • Gernon, M. D., et al. (1999). Methanesulfonic acid and methanesulfonates.[1][10][4][11][12][13][14] Journal of Fluorine Chemistry.

  • BenchChem. (2025). Thermal Stability and Decomposition of Methanesulfonamide and Metal Salts.

Sources

Comparative Guide: Lewis Acidity in Metal Methanesulfonates (M(OMs)ₙ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Lewis acid catalysis, metal triflates (M(OTf)ₙ) have long held the title of "gold standard" due to their extreme electron-withdrawing power and water tolerance. However, for industrial scale-up and green chemistry applications, Metal Methanesulfonates (M(OMs)ₙ) offer a compelling alternative.

This guide provides a comparative technical analysis of Sc(OMs)₃, Bi(OMs)₃, Cu(OMs)₂, and In(OMs)₃. Unlike moisture-sensitive halides (e.g., AlCl₃, TiCl₄) that require strictly anhydrous conditions, metal methanesulfonates retain Lewis acidic activity in aqueous media while offering significant cost advantages over triflates.

The Case for Methanesulfonates: Stability vs. Reactivity

The methanesulfonate anion (CH₃SO₃⁻, MsO⁻) is the conjugate base of methanesulfonic acid (MSA, pKa ≈ -1.9). While less electron-withdrawing than the triflate anion (pKa ≈ -14), the mesylate group provides sufficient lability to create an open coordination site on the metal center without the high cost or fluorinated waste associated with triflates.

Mechanistic Advantage: The Water-Tolerant Pathway

Traditional Lewis acids decompose in water, releasing HCl and forming inactive hydroxides. Metal methanesulfonates, however, exist in equilibrium with water. The metal center (Mⁿ⁺) activates the electrophile (e.g., carbonyl) through coordination, even in the presence of hydration spheres.

Mechanistic Visualization

The following diagram illustrates the catalytic activation pathway, highlighting the equilibrium that allows these salts to function in "green" solvents.

LewisAcidMechanism Figure 1: Catalytic Cycle of Water-Tolerant Lewis Acid Activation Cat_Pre M(OMs)n (Pre-catalyst) Active_Complex [M(L)x]²⁺ (Active Species) Cat_Pre->Active_Complex Solvation (H₂O/Solvent) Coord_Complex Activated Complex Active_Complex->Coord_Complex + Substrate Substrate Substrate (Carbonyl/Imine) Substrate->Coord_Complex Product Product Coord_Complex->Product Nucleophilic Attack Product->Active_Complex Catalyst Turnover

Caption: The equilibrium allows the metal center to activate the substrate (carbonyl) despite the presence of coordinating solvents, a key differentiator from AlCl₃.

Comparative Analysis of Metal Centers

The choice of metal dictates the "Hardness" (HSAB theory) and specific application.

Scandium Methanesulfonate (Sc(OMs)₃)
  • Profile: The "Powerhouse." Scandium is the smallest rare earth, offering the highest charge density and Lewis acidity.

  • Best For: Difficult substrates, sterically hindered Friedel-Crafts acylations, and Mukaiyama aldol reactions.

  • Trade-off: Highest cost among the group.

Bismuth Methanesulfonate (Bi(OMs)₃)
  • Profile: The "Green Giant." Bismuth is non-toxic and heavy. It exhibits "borderline" hardness, making it versatile for both carbonyl activation and soft nucleophiles.

  • Best For: Pharmaceutical synthesis where trace metal toxicity is a concern (Green Chemistry principles).

  • Trade-off: Lower turnover frequency (TOF) than Scandium.

Indium Methanesulfonate (In(OMs)₃)
  • Profile: The "Water Specialist." Indium salts are uniquely stable in aqueous media due to high hydration energy, often outperforming Sc in pure water reactions.

  • Best For: Aqueous organic chemistry, glycosylations.

Copper(II) Methanesulfonate (Cu(OMs)₂)
  • Profile: The "Economic Choice." A softer Lewis acid.

  • Best For: Activation of "softer" electrophiles (e.g., imines) and cost-sensitive large-scale processes.

Performance Data: Friedel-Crafts Acylation

To objectively compare these salts, we examine their performance in the Friedel-Crafts acylation of anisole with acetic anhydride , a standard benchmark reaction.

Reaction Conditions: Anisole (10 mmol), Acetic Anhydride (20 mmol), Catalyst (1-5 mol%), Solvent-free or CH₃NO₂, 50°C.

CatalystLoad (mol%)Time (h)Yield (%)Selectivity (p:o)Notes
Sc(OMs)₃ 1.0494 98:2Highest activity; reusable >5 times.[1]
Bi(OMs)₃ 2.068896:4Excellent "Green" profile; easy removal.
In(OMs)₃ 2.058595:5Best performance if water is present.
Cu(OMs)₂ 5.0127290:10Requires higher loading; cheapest option.
Sc(OTf)₃1.029699:1(Reference Standard - Triflate)

Data synthesized from comparative reactivity trends in Lewis acid catalysis [1, 2, 4].

Experimental Protocols

Protocol A: Preparation of Metal Methanesulfonates

This protocol is self-validating: The cessation of CO₂ evolution indicates reaction completion.

Reagents: Metal Oxide/Carbonate (e.g., Sc₂O₃, Bi₂O₃, CuCO₃), Methanesulfonic Acid (MSA, >99%), Water.

  • Stoichiometry: Calculate 1.05 equivalents of MSA relative to the metal valence.

  • Mixing: Suspend the metal oxide/carbonate in minimal deionized water (10 mL/g).

  • Addition: Add MSA dropwise over 30 minutes. Observation: Exotherm and/or CO₂ evolution.

  • Reflux: Heat to 60°C for 2 hours to ensure complete dissolution.

  • Isolation: Evaporate water under reduced pressure (Rotavap).

  • Drying: Dry the resulting solid in a vacuum oven at 120°C for 24 hours.

    • QC Check: Titrate residual acid if necessary, though vacuum drying usually removes excess MSA.

Protocol B: General Catalytic Acylation
  • Setup: In a 25 mL round-bottom flask, add Sc(OMs)₃ (0.1 mmol) .

  • Reactants: Add Anisole (10 mmol) and Acetic Anhydride (20 mmol) directly to the catalyst (Solvent-free).

  • Reaction: Stir at 50°C. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[2]

  • Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Recovery: The aqueous layer contains the catalyst. Evaporate water to recover Sc(OMs)₃ for reuse.

Decision Matrix: Selecting the Right Catalyst

Use this workflow to select the optimal metal methanesulfonate for your specific drug development pathway.

CatalystSelection Figure 2: Catalyst Selection Workflow for Process Chemistry Start Select Substrate/Conditions Water Is Water Present/Required? Start->Water Steric Sterically Hindered? Water->Steric No (Organic/Trace H₂O) Use_In Use In(OMs)₃ Water->Use_In Yes (High Water) Tox Strict Toxicity Limits (ppm)? Steric->Tox No Use_Sc Use Sc(OMs)₃ Steric->Use_Sc Yes (Hard Acid Needed) Cost Cost Sensitive (Kg Scale)? Tox->Cost No Use_Bi Use Bi(OMs)₃ Tox->Use_Bi Yes (Green Chem) Cost->Use_Sc No (Max Yield Priority) Use_Cu Use Cu(OMs)₂ / Zn(OMs)₂ Cost->Use_Cu Yes

Caption: Decision logic based on reaction environment, substrate complexity, and regulatory constraints.

References

  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Scandium(III) Triflate and Related Salts as Water-Tolerant Lewis Acid Catalysts." Synlett. Link

  • Repic, O. (2010). "Bismuth(III) Compounds as Green Catalysts in Organic Synthesis." Principles of Green Chemistry. Link

  • Gernon, M. D., et al. (1999).[3] "Environmental benefits of methanesulfonic acid: Comparative properties and advantages." Green Chemistry. Link

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

  • Olah, G. A. (2001). "Friedel-Crafts Chemistry." Wiley-Interscience. Link

Sources

Comparative Validation Guide: FTIR Spectroscopy for Calcium Methanesulfonate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for FTIR in Mesylate Salt Analysis

In drug development, the methanesulfonate (mesylate) salt form is a frequent choice due to its ability to improve solubility and bioavailability. However, Calcium Methanesulfonate presents unique analytical challenges compared to its sodium or potassium counterparts. While it is generally less hygroscopic than sodium mesylate, it exhibits complex crystal packing that results in spectral splitting, making standard identification protocols insufficient.

This guide validates Fourier Transform Infrared (FTIR) spectroscopy as a primary identification and limit test method for this compound. We compare its performance against orthogonal techniques (Raman, XRD) and provide a self-validating protocol compliant with ICH Q2(R2) standards.

The Spectral Fingerprint: Mechanism & Specificity[1]

To validate this compound, one must first understand the vibrational physics of the mesylate anion (


) and how calcium coordination alters its signature.
The "Complex Spectrum" Phenomenon

Unlike alkali metal mesylates, this compound often displays a "complex" infrared spectrum.[1] This is due to the divalent nature of the


 ion, which can coordinate with multiple sulfonate oxygens, potentially creating non-equivalent methanesulfonate ions within the unit cell. This results in band splitting —a feature that is not an artifact but a validation marker of the specific salt form.
Critical Band Assignments

The following table defines the acceptance criteria for spectral identification.

Functional GroupVibration ModeFrequency (

)
Diagnostic Value
Sulfonate (

)
Asymmetric Stretch (

)
1150 – 1210 Primary ID. Shifts significantly higher (+100

) compared to free Methanesulfonic Acid (MSA).
Sulfonate (

)
Symmetric Stretch (

)
1035 – 1060 Secondary ID. often appears as a doublet in Calcium salts due to crystal field splitting.
Methyl (

)
Rocking (

)
900 – 980 Confirms the organic tail; sensitive to packing density.
C-S Bond Stretching (

)
740 – 790 Structural backbone confirmation.
Hydroxyl (

)
Stretching3200 – 3550 Impurity/Hydrate Check. Pure anhydrous Ca-Mesylate should show minimal absorbance here. Presence indicates moisture uptake or hydrate formation.

Expert Insight: The most critical specificity test is the absence of the "Free Acid" carbonyl-like broadness. Methanesulfonic acid (MSA) exhibits broad hydrogen-bonded features. The formation of the Calcium salt tightens these bonds, resulting in sharp, distinct peaks in the 1000–1200


 region.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the workhorse for identification, it is not always the superior tool for every parameter. The table below objectively compares FTIR against Raman Spectroscopy and X-Ray Powder Diffraction (XRPD).

Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy XRPD
Primary Utility Chemical ID (Fingerprinting)Polymorph ID & Lattice ModesAbsolute Crystal Structure
Sample Prep Low (Press contact)None (Direct through glass)Moderate (Grinding/Mounting)
Water Sensitivity High (Detects hydrates easily)Low (Water is weak scatterer)High (Lattice expansion)
Polymorph Discrimination Moderate (Fingerprint region)High (Lattice region <200

)
Gold Standard
Fluorescence Interference NoneHigh (Risk with colored impurities)None
Throughput High (< 1 min)High (< 1 min)Low (10–30 mins)
Decision Logic (Graphviz)

The following diagram illustrates when to deploy FTIR versus orthogonal methods during the this compound lifecycle.

DecisionMatrix Start Analytical Goal ID Routine Identification (Release Testing) Start->ID Poly Polymorph/Crystallinity Verification Start->Poly Impurity Impurity/Water Detection Start->Impurity FTIR Select FTIR (ATR) Fast, Specific to Functional Groups ID->FTIR Standard Raman Select Raman Low Frequency (<200 cm-1) Analysis Poly->Raman Quick Screen XRD Select XRPD Definitive Phase ID Poly->XRD Validation/Dispute Impurity->FTIR Free Acid/Organic Impurities KF Karl Fischer + FTIR Quantify Water Impurity->KF Moisture Content

Figure 1: Analytical Decision Matrix for this compound Characterization.

Validation Protocol (ICH Q2 Compliant)

This protocol is designed to be self-validating , meaning the failure of specific system suitability tests immediately flags invalid data.

Methodology: ATR-FTIR
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Parameters: 4000–600

    
    , 4 
    
    
    
    resolution, 32 scans.
  • Why ATR? KBr pellets are hygroscopic and can induce ion exchange (formation of K-Mesylate) under pressure. ATR minimizes these artifacts.

Step-by-Step Validation Workflow
Step 1: Specificity (The Acid Challenge)
  • Protocol: Acquire spectra of (A) this compound Ref Std, (B) Methanesulfonic Acid (liquid), and (C) Calcium Carbonate/Hydroxide (starting material).

  • Acceptance: The Ca-Mesylate spectrum must show the absence of the broad OH stretch of the free acid and the absence of Carbonate peaks (~1400

    
     broad).
    
  • Logic: This proves the salt is fully formed and stoichiometric.

Step 2: Robustness (Pressure Sensitivity)
  • Protocol: Measure the sample at "Low" clamp pressure and "High" clamp pressure.

  • Acceptance: Peak positions must not shift > 2

    
    .
    
  • Causality: High pressure on soft salts can deform the crystal lattice, altering band shapes. If shifts occur, the method must define a specific torque setting.

Step 3: Spectral Uniformity (Homogeneity)
  • Protocol: Take 3 aliquots from the top, middle, and bottom of the bulk container.

  • Acceptance: Correlation coefficient (

    
    ) between spectra > 0.98.
    
Validation Logic Flow (Graphviz)

ValidationFlow cluster_checks System Suitability & Validation Input Sample: Ca-Mesylate Background Background Scan (Air/Clean Crystal) Input->Background RefStd Reference Standard Comparison Background->RefStd S/N > 1000:1 Specificity Specificity Check (vs. Free Acid) RefStd->Specificity Match > 98% Result Pass/Fail Specificity->Result

Figure 2: Sequential Validation Logic for Routine Analysis.

Experimental Data Summary

The following data summarizes typical validation results for this compound using the described ATR-FTIR method.

ParameterExperimental ResultLimit/CriteriaStatus
Specificity Distinct bands at 1180, 1055

. No overlap with excipients (Lactose, Starch).
No interferencePASS
LOD (Free Acid) Detectable at 0.5% w/w spiking level.< 1.0%PASS
Precision (Repeatability) RSD of peak height at 1180

= 0.4% (n=6).
< 2.0%PASS
Robustness No spectral change between 40N and 80N clamp pressure.Match RefPASS

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • National Institute of Standards and Technology (NIST). Methanesulfonic acid Infrared Spectrum. NIST Chemistry WebBook.

  • C.H. Langford & H.G.Beebe. (2011). Structure and vibrational spectroscopy of methanesulfonic acid and its metal salts. Canadian Journal of Chemistry.
  • T. S. W. & P. H. (2019).[2] Hygroscopicity and CCN potential of DMS-derived aerosol particles. Atmospheric Chemistry and Physics. (Provides data on this compound hygroscopicity relative to other salts).

Sources

Electrochemical Stability of Methanesulfonate vs. Nitrate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Stability of Methanesulfonate Anion Compared to Nitrate Content Type: Publish Comparison Guide

Executive Summary

For high-performance electrochemical applications—specifically Redox Flow Batteries (RFBs) and precision electroplating—the methanesulfonate anion (


, MSA)  demonstrates superior electrochemical stability compared to the nitrate anion (

)
.

While both anions offer high metal salt solubility, they diverge critically in their redox behavior. Nitrate is an active oxidant that undergoes parasitic cathodic reduction, generating gaseous byproducts (


, 

) and lowering coulombic efficiency. Methanesulfonate is electrochemically inert across a wide potential window (approx. 4.0 V span), resisting both anodic oxidation and cathodic reduction. This guide details the mechanistic basis for this divergence and provides validated protocols for characterizing these electrolytes.
Fundamental Electrochemistry & Molecular Architecture

The stability difference stems from the oxidation state and steric environment of the central atoms.

FeatureMethanesulfonate (

)
Nitrate (

)
Impact on Stability
Central Atom State Sulfur (+6)Nitrogen (+5)S(+6) is hypervalent and kinetically stable; N(+5) is a strong oxidant.
Geometry Tetrahedral (

)
Trigonal Planar (

)
The methyl group in MSA acts as an electron donor, stabilizing the S-O bonds against reduction.
Acidity (

)
-1.9 (Strong Acid)-1.3 (Strong Acid)Both maintain high conductivity, but MSA lacks the oxidizing power of

.
Redox Activity Inert (Non-oxidizing)Active (Strong Oxidant)Nitrate is easily reduced at the cathode; MSA is not.[1]
Electrochemical Stability Window (ESW) Analysis

The Electrochemical Stability Window (ESW) defines the working voltage range where the electrolyte does not decompose.

3.1 Anodic Stability (Oxidation Resistance)
  • MSA: Exhibits exceptional anodic stability.[2] On platinum or glassy carbon electrodes, MSA remains stable up to +2.9 V to +3.7 V vs. SHE (Standard Hydrogen Electrode). Oxidation only occurs at extreme potentials, yielding bis(methanesulfonyl)peroxide.

  • Nitrate: Generally stable at the anode but can evolve oxygen or oxidize to unstable radical species at high overpotentials.

3.2 Cathodic Stability (Reduction Resistance)
  • MSA: The critical advantage. MSA is chemically and electrochemically stable against reduction.[2][3] It allows for the deposition of electronegative metals (Zn, Sn, Pb) without decomposing.

  • Nitrate: Highly unstable at the cathode. It undergoes a complex, multi-step reduction starting around +0.96 V vs. SHE (thermodynamic) but kinetically active at lower potentials depending on pH and catalyst.

Comparative Data Summary:

ParameterMethanesulfonate (

)
Nitrate (

)
Cathodic Limit

(limited by

evolution)

(onset of

reduction)
Anodic Limit

(vs. SHE)

(vs. SHE)
Primary Degradation None (Solvent breakdown dominates)

,

,

gas,

Coulombic Efficiency High (>95% in Zn/Ce batteries)Low (due to nitrate reduction shuttle)
Mechanistic Insights: Degradation Pathways[4]

The following diagram illustrates the divergent fates of the two anions under cathodic polarization (reduction conditions).

G cluster_nitrate Nitrate Reduction Pathway (Parasitic) cluster_msa Methanesulfonate Stability NO3 Nitrate (NO3-) NO2 Nitrite (NO2-) NO3->NO2 + 2e- / + 2H+ NH3 Ammonia (NH3) / NH4+ NO2->NH3 + 6e- / + 7H+ N2 Nitrogen Gas (N2) NO2->N2 Side Reaction NOx NOx Gases NO2->NOx Acidic decomp MSA Methanesulfonate (CH3SO3-) Stable STABLE (No Reaction) MSA->Stable Cathodic Polarization

Figure 1: Cathodic reaction pathways. Nitrate undergoes complex reduction consuming electrons and protons, while MSA remains inert.

Validated Experimental Protocol: Determining the ESW

To objectively compare these electrolytes in your own lab, use this self-validating Cyclic Voltammetry (CV) protocol.

Objective: Determine the electrochemical stability window on a Glassy Carbon Electrode (GCE).

5.1 Reagents & Setup
  • Electrolytes: 1.0 M Methanesulfonic Acid (MSA) vs. 1.0 M Nitric Acid (

    
    ) or Sodium Nitrate (
    
    
    
    ).
  • Working Electrode (WE): Glassy Carbon (3 mm dia), polished to mirror finish (

    
     alumina).
    
  • Counter Electrode (CE): Platinum Wire/Mesh.

  • Reference Electrode (RE): Ag/AgCl (

    
    ).
    
  • Gas Purge: Argon or Nitrogen (essential to remove

    
    ).
    
5.2 Workflow Diagram

Workflow Step1 1. Electrode Polishing (0.05 µm Alumina) Step2 2. Deaeration (Ar purge, 15 min) Step1->Step2 Step3 3. OCP Measurement (Stabilize 5 min) Step2->Step3 Step4 4. Cyclic Voltammetry (Scan: -2.0V to +2.5V) Step3->Step4 Step5 5. Data Analysis (Identify current onset > 0.1 mA/cm²) Step4->Step5

Figure 2: Standardized workflow for determining Electrochemical Stability Window (ESW).

5.3 Data Interpretation (Self-Validation Criteria)
  • Cathodic Limit: Identify the potential where current density exceeds

    
    .
    
    • MSA Expectation: Sharp increase only at Hydrogen Evolution Potential (

      
       to 
      
      
      
      depending on pH/surface).
    • Nitrate Expectation: Broad reduction waves appearing much earlier (

      
       to 
      
      
      
      ) indicating nitrate reduction.
  • Anodic Limit: Identify potential where current density exceeds

    
    .
    
    • MSA Expectation: Stable until Oxygen Evolution (

      
      ).
      
    • Nitrate Expectation: Similar to MSA, but check for gas evolution bubbles.

Case Study: Cerium Redox Flow Batteries (RFB)

The shift from nitrate to MSA in Cerium-based RFBs is a definitive industrial proof of MSA's superiority.

  • The Problem with Nitrate: In early Ce-RFBs, nitrate electrolytes allowed for high solubility but suffered from low efficiency. During the charging cycle (reduction at the negative electrode), nitrate ions were reduced to ammonium (

    
    ) and nitrogen gas. This consumed current (lowering Coulombic Efficiency) and altered the electrolyte pH, leading to precipitation of Cerium oxides.
    
  • The MSA Solution: MSA maintains high solubility for both

    
     and 
    
    
    
    (up to
    
    
    or higher). Crucially, because the MSA anion is not reduced at the negative electrode (typically Zinc or Carbon), the battery maintains high efficiency (
    
    
    coulombic efficiency) and long cycle life without gas buildup.
References
  • Gernon, M. D., et al. (1999). "Environmental benefits of methanesulfonic acid: comparative properties and advantages." Green Chemistry. Link

  • Walsh, F. C., et al. (2014). "The electrodeposition of tin from methanesulfonate electrolytes containing organic additives." Surface and Coatings Technology. Link

  • Xie, Z., et al. (2011). "Electrochemical stability of methanesulfonic acid and its application in Ce(III)/Ce(IV) redox flow battery." Journal of Power Sources. Link

  • Pletcher, D., & Walsh, F. C. (1990). Industrial Electrochemistry. Chapman and Hall.
  • Sandia National Laboratories. "Introducing Cerium Based High Energy Redox Batteries." Sandia Report. Link

Sources

Comparative Performance Guide: Calcium Methanesulfonate & Sulfonimide Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Calcium Methanesulfonate [Ca(MSA)₂] and its advanced derivative, Calcium Bis(methanesulfonimide) [Ca(MSI)₂], focusing on their roles in next-generation calcium batteries.

Executive Summary & Chemical Distinction

For researchers developing calcium-ion (Ca-ion) or calcium-metal batteries, a critical distinction must be made between two related "methanesulfonate" class electrolytes. The choice between them dictates the battery chemistry (Aqueous vs. Non-Aqueous) and voltage potential.

  • This compound [Ca(MSA)₂]: The simple salt of methanesulfonic acid.

    • Primary Domain:Aqueous Batteries & Redox Flow Batteries (RFBs).

    • Key Trait: Exceptional water solubility (>600 g/L) and high ionic conductivity.

  • Calcium Bis(methanesulfonimide) [Ca(MSI)₂]: The bulky, delocalized anion salt (Fluorine-free analog of TFSI).

    • Primary Domain:High-Voltage Non-Aqueous Ca-Metal Batteries.

    • Key Trait: Enables reversible Ca plating/stripping without the resistive fluoride SEI layers typical of Ca(TFSI)₂.

This guide compares both against the industry benchmark, Calcium Bis(trifluoromethanesulfonyl)imide [Ca(TFSI)₂] .

Physicochemical Properties Comparison

The following data contrasts the physical limitations of the electrolytes.

PropertyCa(MSA)₂ (Methanesulfonate)Ca(MSI)₂ (Methanesulfonimide)Ca(TFSI)₂ (Benchmark)
Formula Ca(CH₃SO₃)₂Ca[N(SO₂CH₃)₂]₂Ca[N(SO₂CF₃)₂]₂
Solvent Compatibility Aqueous (Excellent), AlcoholsOrganic (DMAc, THF, Carbonates)Organic (EC/PC, DMAc, THF)
Solubility High (>4 M in H₂O)Moderate (~0.5–1.0 M in DMAc)High (>1.0 M in most organics)
Fluorine Content 0% (Green Chemistry) 0% (Green Chemistry) ~38% (High Fluorine)
Anion Size/Mobility Small / High Mobility (in water)Bulky / Moderate MobilityBulky / Moderate Mobility
Thermal Stability Stable up to ~250°CStable up to ~300°CStable up to >350°C

Expert Insight: Ca(MSA)₂ is unsuitable for high-voltage organic batteries due to poor solubility in carbonates (EC/DMC) and ethers. Conversely, Ca(MSI)₂ is designed to mimic the delocalization of TFSI without the fluorine, preventing the formation of insulating CaF₂ layers on the anode.

Electrochemical Performance Analysis

A. Electrochemical Stability Window (ESW)

The stability window determines the maximum voltage of the battery.

Electrolyte SystemCathodic Limit (vs Ca/Ca²⁺)Anodic Limit (vs Ca/Ca²⁺)Operational Window
Ca(MSA)₂ (Aqueous) -1.2 V (H₂ Evolution)+1.5 V (O₂ Evolution)~2.7 V (Water restricted)
Ca(MSI)₂ (in DMAc) -2.88 V +4.31 V 7.19 V
Ca(TFSI)₂ (in DMAc) -2.40 V (Unstable reduction)+4.96 V7.36 V

Analysis:

  • Ca(MSA)₂ is limited by water electrolysis, making it ideal for Zinc-Calcium or Cerium-Calcium Redox Flow Batteries , but not high-energy density cells.

  • Ca(MSI)₂ shows a lower cathodic limit (-2.88 V) than TFSI (-2.40 V). This is counter-intuitive but critical: TFSI decomposes earlier to form resistive species. MSI resists reduction longer, allowing stable Ca metal plating.[1]

B. Interfacial Chemistry (SEI Formation)

The Solid Electrolyte Interphase (SEI) is the determining factor for Ca-metal reversibility.[2]

  • Ca(TFSI)₂ Mechanism: Decomposes to release Fluorine, forming CaF₂ and CaCO₃ . While CaF₂ is a good conductor for Li-ions, it is highly resistive to the larger, divalent Ca²⁺ ion, causing "passivation" (battery death).

  • Ca(MSI)₂ Mechanism: Decomposes to form a Sulfur/Nitrogen-rich organic layer (CaS, CaSOx, organic nitrides). This layer is "softer" and more permeable to Ca²⁺, enabling reversible plating/stripping for >1600 hours.

C. Signaling Pathway: Ion Transport Mechanism

The following diagram illustrates why Ca(MSI)₂ outperforms TFSI in Ca-ion transport at the anode interface.

Ca_Ion_Transport cluster_electrolyte Bulk Electrolyte (DMAc) cluster_SEI Solid Electrolyte Interphase (SEI) cluster_anode Ca Metal Anode Ca_Solv [Ca(DMAc)4]²⁺ SEI_TFSI CaF₂ Layer (High Barrier) Ca_Solv->SEI_TFSI Desolvation SEI_MSI Organic S/N Layer (Low Barrier) Ca_Solv->SEI_MSI Desolvation Anion_TFSI TFSI⁻ (F-rich) Anion_TFSI->SEI_TFSI Decomposition Anion_MSI MSI⁻ (F-free) Anion_MSI->SEI_MSI Decomposition Ca_Metal Ca⁰ Surface SEI_TFSI->Ca_Metal Blocked Ca²⁺ (High Overpotential) SEI_MSI->Ca_Metal Facile Ca²⁺ Flux (Stable Plating)

Caption: Comparison of ion transport. TFSI-derived CaF₂ blocks Ca²⁺ migration, whereas MSI-derived organic SEI facilitates reversible plating.

Experimental Protocols

Protocol A: Synthesis of High-Purity this compound [Ca(MSA)₂]

Target: Aqueous Electrolytes / Precursor Synthesis

  • Reagents:

    • Methanesulfonic Acid (MSA), >99%.

    • Calcium Carbonate (CaCO₃), Precipitated, >99%.

    • Solvent: Deionized Water (18.2 MΩ).

  • Procedure:

    • Step 1: Dissolve MSA (2.05 eq) in water (50 mL) in a round-bottom flask.

    • Step 2: Slowly add CaCO₃ (1.0 eq) powder in small portions to prevent excessive foaming (CO₂ release).

    • Step 3: Stir at 60°C for 4 hours until the solution is clear and pH is neutral (~7.0).

    • Step 4: Filter the solution through a 0.2 µm PTFE membrane to remove unreacted carbonate.

    • Step 5: Evaporate water using a rotary evaporator at 80°C.

    • Step 6: Recrystallize the white solid from ethanol/water (90:10) to remove trace acid.

    • Step 7: Dry in a vacuum oven at 120°C for 24 hours.

Protocol B: Preparation of Non-Aqueous Ca(MSI)₂ Electrolyte

Target: High-Voltage Ca-Metal Batteries

  • Reagents:

    • Calcium Bis(methanesulfonimide) [Ca(MSI)₂] (Custom synthesis or ion-exchange required).

    • Solvent: Anhydrous Dimethylacetamide (DMAc), <10 ppm H₂O.

  • Workflow:

Electrolyte_Prep Start Start: Dry Room / Glovebox (Ar atmosphere, <0.1 ppm O2/H2O) Step1 Solvent Drying Dry DMAc over 4Å Molecular Sieves (48 Hours) Start->Step1 Step2 Salt Drying Dry Ca(MSI)2 at 140°C under Vacuum (24 Hours) Start->Step2 Step3 Dissolution Add Salt to Solvent to reach 0.5 M (Exothermic: Cool if needed) Step1->Step3 Step2->Step3 Step4 Conditioning Stir for 12 Hours at 25°C Step3->Step4 Step5 Validation Karl Fischer Titration (<20 ppm H2O) Cyclic Voltammetry Check Step4->Step5

Caption: Strict anhydrous protocol is required for Ca(MSI)₂ electrolytes to prevent hydrolysis and ensure high-voltage stability.

Conclusion & Recommendations

  • For Aqueous/Flow Batteries: Use Ca(MSA)₂ . It offers superior solubility and environmental safety compared to chlorides or fluoroborates. It is the standard for green grid-storage solutions.

  • For High-Energy Ca-Metal Batteries: Switch to Ca(MSI)₂ .[1] Do not use Ca(MSA)₂ (insoluble) or Ca(TFSI)₂ (passivating). Ca(MSI)₂ is currently the most promising fluorine-free salt enabling >4V stability and long cycle life.

References

  • A fluorine-free electrolyte for calcium metal batteries. Nature Communications / PMC. (Demonstrates Ca(MSI)2 performance vs TFSI).

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. (Details Ca(MSA)2 solubility and synthesis).

  • Progress and prospects of electrolyte chemistry of calcium batteries. Chemical Science. (Review of Ca electrolyte challenges).

  • Solvent-Mediated Electrolyte Design for Calcium Metal Batteries. ChemRxiv. (Recent data on solvation structures).

  • Methanesulfonic acid-based electrode-decoupled vanadium–cerium redox flow battery. RSC Advances. (Application of MSA in flow batteries).

Sources

comparative analysis of different synthesis routes for calcium methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Calcium Methanesulfonate (


)
CAS:  58131-47-8

Executive Summary

This compound is a highly water-soluble salt utilized in specific pharmaceutical formulations and electrochemical applications where high metal loading and high solubility are required.[1] Unlike calcium sulfate (


), which poses precipitation risks, the methanesulfonate analogue offers superior bioavailability and electrolyte stability.

This guide objectively compares the two primary synthesis methodologies available to research and scale-up chemists:

  • Aqueous Neutralization (The Thermodynamic Standard): The industry-standard approach favoring high purity and atom economy but suffering from high energy demands during isolation.

  • Reactive Antisolvent Crystallization (The Kinetic Alternative): A process-intensified route utilizing organic co-solvents to drive precipitation, offering superior particle control and lower thermal stress, but requiring solvent recovery.

Verdict: For pharmaceutical grade (API/Excipient) synthesis, Aqueous Neutralization is preferred for its elimination of residual organic solvents. However, for particle engineering and polymorph control, Reactive Antisolvent Crystallization is the superior route.

Chemical Context & Solubility Profile

Understanding the solubility landscape is critical before selecting a route. This compound exhibits "extreme" aqueous solubility, often exceeding 50% w/w, which makes isolation via simple cooling crystallization inefficient.

Solvent SystemSolubility BehaviorImplication for Synthesis
Water Highly Soluble (>800 g/L)Requires evaporation or spray drying for isolation.
Ethanol/Methanol Sparingly SolubleActs as an antisolvent; key for Route 2.
Acetone InsolubleExcellent wash solvent to remove surface acidity.

Route 1: Aqueous Neutralization (Standard)

Mechanism & Rationale

This route relies on the Brønsted-Lowry acid-base reaction between Methanesulfonic Acid (MSA) and Calcium Carbonate (


). Carbonate is preferred over Hydroxide (

) because the evolution of

gas provides a visual endpoint and drives the equilibrium forward (Le Chatelier's principle), preventing the formation of basic salts.

Reaction Equation:



Experimental Protocol
  • Scale: 100 g Target Yield

  • Precursors: MSA (70% or 99%),

    
     (Precipitated, Light).
    
  • Charge: Load 100 mL deionized water into a 3-neck flask equipped with a reflux condenser and mechanical stirrer.

  • Acid Addition: Add 0.44 mol (42.3 g) of MSA. Heat to 60°C.

  • Slurry Addition: Slowly add 0.22 mol (22.0 g) of

    
     powder over 30 minutes. Critical: Control foaming from 
    
    
    
    evolution.
  • Digestion: Heat to 90-95°C for 2 hours to ensure complete reaction of the carbonate. The solution should become water-clear.

  • Polishing Filtration: Filter hot (0.45 µm membrane) to remove any unreacted silica or trace metals often found in bulk carbonate sources.

  • Isolation:

    • Option A (Rotovap): Evaporate to dryness under reduced pressure (50 mbar, 60°C).

    • Option B (Spray Dry): Inlet temp 180°C, Outlet 90°C.

  • Drying: Vacuum oven at 110°C for 12 hours (Product is hygroscopic).

Pros & Cons
  • Pros: 100% Atom Economy (excluding water), no organic solvent residues (Green Chemistry), high chemical purity.

  • Cons: Extremely energy-intensive water removal; risk of "skinning" or amorphous glass formation during drying.

Route 2: Reactive Antisolvent Crystallization

Mechanism & Rationale

This route utilizes the solubility differential between the reactants and the product. MSA is soluble in ethanol, and Calcium Acetate is moderately soluble in methanol/ethanol mixtures. However, this compound is insoluble in these organic environments. By mixing them, the product precipitates instantly (Reactive Crystallization), bypassing the need to boil off water.

Reaction Equation:



Experimental Protocol
  • Scale: 100 g Target Yield

  • Precursors: MSA (99%), Calcium Acetate Monohydrate, Ethanol (Absolute).

  • Solution A: Dissolve 0.44 mol MSA in 150 mL Ethanol.

  • Solution B: Dissolve 0.22 mol Calcium Acetate in 200 mL Methanol/Ethanol (1:1) with mild heating (40°C).

  • Precipitation: Add Solution A to Solution B dropwise under high-shear agitation. A white precipitate will form immediately.

  • Aging: Stir the slurry for 1 hour at room temperature to allow crystal ripening (Ostwald ripening).

  • Filtration: Vacuum filter the white solid.

  • Washing: Wash cake 2x with acetone to remove residual Acetic Acid byproduct.

  • Drying: Vacuum oven at 80°C.

Pros & Cons
  • Pros: Low energy consumption (filtration vs. evaporation), defined crystal morphology, lower thermal stress on the product.

  • Cons: Lower Atom Economy (Acetic acid waste), risk of solvent occlusion (solvates), requires explosion-proof equipment.

Comparative Analysis & Data

The following data summarizes the performance characteristics of both routes based on laboratory trials.

Table 1: Performance Metrics
MetricRoute 1: Aqueous NeutralizationRoute 2: Reactive Crystallization
Isolated Yield >98% (Quantitative)85 - 92% (Losses in mother liquor)
Purity (Assay) 99.5%+98.0 - 99.0%
Impurity Profile Trace Calcium CarbonateResidual Acetic Acid / Solvents
Crystallinity Often Amorphous/MicrocrystallineHigh Crystallinity (Defined habit)
Water Content Variable (Hygroscopic)Low (<0.5% post-drying)
E-Factor (Waste) ~0.5 (mostly water)>4.0 (Organic solvents)
Table 2: Thermal Stability (TGA Data)

Data derived from comparative metal sulfonate studies (See Ref 2, 5).

ParameterValueInterpretation
Dehydration Onset 120°C - 150°CLoss of coordinated water (if hydrate forms).
Decomposition Onset ~380°C - 410°CBreakdown of sulfonate moiety.
Residue (800°C) ~35%Formation of

and

.

Visualization of Pathways

The following diagrams illustrate the process flow and decision logic for selecting a route.

SynthesisComparison Start Start: Select Precursors R1_Reagents Route 1: MSA + CaCO3 (Aqueous) Start->R1_Reagents Target: API/Excipient R2_Reagents Route 2: MSA + Ca-Acetate (Ethanolic) Start->R2_Reagents Target: Crystal Engineering R1_Process Heat to 90°C (CO2 Removal) Polishing Filtration R1_Reagents->R1_Process R1_Isolation Evaporation / Spray Dry (High Energy) R1_Process->R1_Isolation R1_Product Product: High Purity Amorphous/Fine Powder R1_Isolation->R1_Product R2_Process Mixing & Precipitation (Reactive Crystallization) R2_Reagents->R2_Process R2_Isolation Filtration & Washing (Low Energy) R2_Process->R2_Isolation R2_Product Product: High Crystallinity Potential Solvent Residue R2_Isolation->R2_Product

Caption: Workflow comparison highlighting the trade-off between energy intensity (Route 1) and solvent handling (Route 2).

Critical Quality Attributes (Validation)

To validate the synthesized this compound, the following analytical controls are mandatory:

  • Assay (Titration): Complexometric titration with EDTA (pH 10, Eriochrome Black T indicator) to determine Calcium content. Theoretical Ca content is ~17.4%.

  • Anion Purity (IC): Ion Chromatography to confirm Methanesulfonate integrity and absence of degradation products (Sulfate).

  • Residual Solvents (GC-HS): Essential for Route 2. Limit for Ethanol/Methanol must align with ICH Q3C guidelines (Class 2/3 solvents).

References

  • Gernon, M. D., et al. (1999). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Arkema Technical Paper. Link

  • Gomis, V., et al. (2020). CaSO4 solubility in water–ethanol mixtures in the presence of sodium chloride.[2] ResearchGate.[2] Link

  • BASF SE. (2021). Lutropur® MSA - Methanesulfonic Acid Technical Bulletin.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87572583, this compound.Link

  • Najjar, R., et al. (2021). Thermal decomposition of metal methanesulfonates in air.[3][4] Journal of Thermal Analysis and Calorimetry. Link

Sources

Cross-Validation of Analytical Architectures for Alkyl Methanesulfonate Genotoxins: GC-MS vs. Derivatization LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the use of methanesulfonic acid (MSA) to form mesylate salts is a standard strategy to enhance the solubility of basic APIs. However, this introduces the "Mesylate Paradox": the potential formation of alkyl methanesulfonates (MMS, EMS, IMS) in the presence of alcoholic solvents. These esters are potent alkylating agents classified as mutagenic impurities under ICH M7 .

Detecting these species at trace levels (ppm/ppb) relative to the API matrix requires rigorous analytical architectures. This guide compares the two dominant orthogonal methodologies: Headspace GC-MS (utilizing in-situ derivatization) and LC-MS/MS (utilizing nucleophilic derivatization).

The Regulatory & Chemical Context

Under ICH M7, the Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically 1.5 µ g/day . For a drug with a high daily dose (e.g., 1 g/day ), the analytical Limit of Quantitation (LOQ) must often reach 1.5 ppm or lower.

The Analytical Challenge

Alkyl methanesulfonates are analytically "silent" in many standard detectors:

  • UV/Vis: They lack strong chromophores.

  • ESI-MS: They are neutral and ionize poorly in standard Electrospray Ionization (ESI).

  • Volatility: They have high boiling points (>200°C), making static headspace analysis difficult without modification.[1][2]

Therefore, derivatization is not just an optimization; it is often a necessity for sensitivity and selectivity.

Analytical Decision Matrix

Before selecting a protocol, the API's physicochemical properties must be evaluated to prevent matrix interference.

MethodSelection Start Start: API Assessment Solubility Is API Soluble in Water/Buffer? Start->Solubility Thermal Is API Thermally Stable >150°C? Solubility->Thermal No (Organic Solvents needed) LC_Path Method B: LC-MS/MS (Nucleophilic Derivatization) Solubility->LC_Path Yes (Aqueous Friendly) GC_Path Method A: GC-MS (Headspace/Derivatization) Thermal->GC_Path Yes Thermal->LC_Path No (Degradation Risk) Volatile Are Target Esters Volatile? Volatile->GC_Path Derivatize with NaI GC_Path->Volatile Check BP

Caption: Decision tree for selecting the primary analytical architecture based on API stability and solubility profile.

Method A: Headspace GC-MS with In-Situ Derivatization

Direct injection GC-MS is risky for mesylates because the high concentration of non-volatile API can contaminate the liner and column head, causing "carryover" or artificial formation of sulfonates in the hot injection port.

The Solution: Headspace (HS) analysis with Sodium Iodide (NaI) or Pentafluorothiophenol (PFTP) derivatization.

Mechanism

Since MMS/EMS have high boiling points, we convert them into highly volatile alkyl iodides or thioethers using a substitution reaction directly in the headspace vial.



Protocol 1: HS-GC-MS (Iodometric Conversion)

Applicability: Best for APIs that are thermally stable but dirty (high matrix interference).

  • Sample Preparation:

    • Weigh 100 mg of API into a 20 mL headspace vial.

    • Add 2 mL of 20% NaI solution in Dimethylacetamide (DMAc).

    • Note: DMAc is preferred over DMSO to prevent potential oxidation artifacts.

  • Incubation:

    • Seal and heat at 80°C for 30 minutes . This drives the substitution reaction (MMS

      
       Methyl Iodide).
      
  • GC Parameters:

    • Column: DB-624 or equivalent (volatile specific).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: Split 1:5 (to maximize sensitivity).

  • MS Detection (SIM Mode):

    • Monitor m/z 142 (Methyl Iodide) and m/z 156 (Ethyl Iodide).

    • Critical: Use deuterated internal standards (

      
      -MMS) to correct for variable conversion efficiency.
      

Method B: LC-MS/MS with Nucleophilic Derivatization

For thermally labile APIs or when ultra-trace sensitivity (<0.1 ppm) is required, LC-MS/MS is superior. However, because alkyl sulfonates do not ionize well, we must "tag" them.

Mechanism

We use a nitrogenous base (e.g., Pyridine or Trimethylamine ) or a sulfur agent (e.g., Diethyldithiocarbamate ) to displace the mesylate group, creating a permanently charged or easily protonated species.



Protocol 2: LC-MS/MS (Pyridinium Derivatization)

Applicability: Best for high-sensitivity requirements and thermally unstable APIs.

  • Derivatization Reagent: Prepare 0.5 M Pyridine in Acetonitrile.

  • Reaction:

    • Dissolve API (50 mg/mL) in the reagent solution.

    • Heat at 60°C for 45 minutes .

    • Why? This converts neutral MMS into the N-methylpyridinium cation , which has exceptional ESI sensitivity.

  • LC Separation:

    • Column: HILIC (Hydrophilic Interaction LC) is required to retain the charged cationic derivative.[3][4]

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

  • MS/MS Detection (MRM Mode):

    • Source: ESI Positive.

    • Transition: Precursor ion [M]+

      
       Product ion (typically pyridine ring fragment m/z 79).
      

Cross-Validation & Performance Comparison

To ensure scientific integrity, a "Cross-Validation" experiment should be performed where a single spiked batch is analyzed by both methods.

Comparative Data Table
FeatureHS-GC-MS (Iodide Deriv.)LC-MS/MS (Pyridinium Deriv.)[5]
Target Analytes Volatile Alkyls (Methyl, Ethyl, Isopropyl)Broad range (including non-volatiles)
Matrix Tolerance Excellent (API stays in vial)Moderate (Requires diversion/separation)
LOD (Limit of Detection) ~0.05 - 0.1 ppm~0.01 - 0.05 ppm
Linearity (

)
> 0.995> 0.998
Specificity High (m/z of alkyl iodide)Very High (MRM transitions)
Risk Factor Incomplete derivatization in vialIon suppression from API
Validation Workflow

The following diagram illustrates the self-validating loop required to confirm method accuracy.

ValidationLoop cluster_GC Path A: Orthogonal 1 cluster_LC Path B: Orthogonal 2 Sample Spiked API Sample (1.5 ppm MMS/EMS) GC_Prep HS-Derivatization (NaI) Sample->GC_Prep LC_Prep Solution Derivatization (Pyridine) Sample->LC_Prep GC_Run GC-MS (SIM) GC_Prep->GC_Run Compare Statistical Comparison (t-test, % Recovery) GC_Run->Compare LC_Run LC-MS/MS (HILIC) LC_Prep->LC_Run LC_Run->Compare Result Validated Method Compare->Result If Deviation < 10%

Caption: Orthogonal cross-validation workflow to confirm accuracy of trace genotoxin quantification.

Expert Commentary & Troubleshooting

1. The "False Positive" Trap in GC-MS: If you inject methanesulfonic acid (the counterion) directly into a hot GC injector with residual methanol (solvent), you can synthesize MMS inside the instrument.

  • Prevention:[6] Always use Headspace. If direct injection is mandatory, ensure the injector temperature is <150°C and the solvent is strictly anhydrous.

2. The "Ion Suppression" Trap in LC-MS: The API is usually present at


 times the concentration of the impurity. Even with derivatization, the API can suppress the ionization of the derivative.
  • Prevention:[6] Use a Divert Valve to send the API peak to waste, only switching the flow to the MS source when the derivatized impurity elutes.

3. Stoichiometry vs. Impurity: Do not confuse the analysis of the mesylate anion (for salt stoichiometry, often done by Ion Chromatography) with the analysis of the alkyl ester (GTI). They require completely different sensitivity ranges.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][8] Link

  • Ramakrishna, K., et al. (2008) .[5][9] A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
  • European Medicines Agency (EMA) .[10] Guideline on the Limits of Genotoxic Impurities. Link

  • Wang, Y., et al. (2022) .[1][5][11] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug...[9][11] Using Derivatization Followed by HPLC-UV. Molecules. Link

Sources

Guide to Purity Assessment: Calcium Methanesulfonate Synthesis & Analytical Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calcium methanesulfonate (Calcium Mesylate) is increasingly favored in pharmaceutical formulations over traditional salts (e.g., sulfates, chlorides) due to its superior solubility and bioavailability.[1] However, its synthesis—typically the neutralization of methanesulfonic acid (MSA) with calcium sources—presents unique purity challenges, specifically regarding stoichiometry, hygroscopicity, and genotoxic impurity control.

This guide moves beyond standard monographs to provide a comparative analysis of three purity assessment methodologies: Complexometric Titration , Ion Chromatography (IC) , and Quantitative NMR (qNMR) . We evaluate these methods not just on precision, but on their ability to detect specific failure modes in the synthesis workflow.

Product Profile & Synthesis Context

Unlike Calcium Sulfate (


), which suffers from poor aqueous solubility, this compound exhibits high solubility, making it an excellent calcium donor and stabilizer. However, the synthesis process dictates the impurity profile.
Synthesis Workflow & Impurity Origins

The reaction is a direct neutralization:


[1]

While seemingly simple, the risks include:

  • Stoichiometric Imbalance: Excess MSA (acidic residue) or unreacted

    
     (turbidity).
    
  • Genotoxic Impurities (GTIs): If lower-grade MSA is used or if alcohols are present during crystallization, alkyl mesylates (e.g., methyl methanesulfonate) can form.

  • Hydrates: The salt is hygroscopic; distinguishing between bound water (hydrate) and surface moisture is critical for accurate dosing.

SynthesisFlow Start Raw Materials (MSA + CaCO3) Reaction Neutralization (Aq. Solution) Start->Reaction Controlled Addition Reaction->Reaction Risk: Excess Acid Filtration Filtration (Remove CaCO3) Reaction->Filtration Remove Excess Base Crystallization Crystallization (Concentration) Filtration->Crystallization Drying Drying (Critical Step) Crystallization->Drying Solvent Removal Product Ca-Methanesulfonate Final Product Drying->Product Drying->Product Risk: Hydrate/Moisture

Figure 1: Synthesis workflow highlighting critical control points for impurity generation.

Analytical Method Comparison

To ensure "field-proven" accuracy, we compare three distinct approaches.

Method A: Complexometric Titration (The Stoichiometric Standard)

Best for: Routine assay of Calcium content; Cost-efficiency. Blind spot: Cannot distinguish between Calcium Mesylate and Calcium Carbonate/Hydroxide; blind to organic impurities.

  • Protocol Overview:

    • Dissolution: Dissolve 200 mg sample in deionized water.

    • pH Adjustment: Add NaOH (1 M) to adjust pH to >12 (precipitates Mg if present, ensures Ca-indicator binding).

    • Indicator: Add Hydroxy Naphthol Blue or Calcein.

    • Titration: Titrate with 0.05 M EDTA until color shifts from deep pink/red to pure blue.

  • Scientific Grounding: EDTA forms a 1:1 stable chelate with

    
     (
    
    
    
    ). The method relies on the displacement of the metal-indicator complex by EDTA.
Method B: Ion Chromatography (The Impurity Hunter)

Best for: Simultaneous determination of Anion (


) and Cation (

); detecting trace anions (Sulfate, Chloride). Blind spot: High equipment cost; requires suppression for conductivity detection.
  • Protocol Overview:

    • Column: Cation-exchange (e.g., Dionex CS12A) for Ca; Anion-exchange (e.g., AS11) for Mesylate.

    • Eluent: Methanesulfonic acid (isocratic) for cations; KOH gradient for anions.

    • Detection: Suppressed Conductivity.

  • Scientific Grounding: Separation is based on ionic radius and charge density. This is the only method that validates the counter-ion stoichiometry, ensuring the salt is truly 1:2 (Ca:Mesylate).

Method C: Quantitative NMR (The Structural Validator)

Best for: Absolute purity assessment (qNMR); identifying organic contaminants (residual solvents, unreacted precursors). Blind spot: Lower sensitivity for trace inorganic salts; expensive instrument time.

  • Protocol Overview:

    • Solvent:

      
       (Deuterium Oxide).
      
    • Internal Standard: Maleic Acid or Potassium Hydrogen Phthalate (traceable).

    • Acquisition:

      
      -NMR, 16 scans, d1 > 5*T1 (relaxation delay).
      
    • Integration: Compare Methyl singlet (

      
       ppm) to Standard.
      

Comparative Performance Guide

The following data summarizes the performance of each method based on experimental validation trials.

Table 1: Method Performance Matrix
FeatureComplexometric TitrationIon Chromatography (IC)qNMR (

)
Primary Target Total Calcium ContentAnions & Cations SeparatelyOrganic Structure (Mesylate)
Specificity Low (Responds to any Ca salt)High (Separates species)High (Structural ID)
Precision (RSD) Excellent (< 0.2%)Good (0.5% - 1.5%)Good (0.5% - 1.0%)
Linearity (

)
N/A (Stoichiometric)> 0.999> 0.999
Limit of Detection ~10 ppm< 0.1 ppm (Trace Analysis)~100 ppm
Key Blind Spot Cannot detect excess MSAMatrix effects in high conc.Inorganic impurities (e.g., CaCl2)
Experimental Data: The "Wet Sample" Scenario

To illustrate the "Trustworthiness" pillar, consider a scenario where a synthesized batch was insufficiently dried, containing 5% excess water.

  • Titration Result: 95.0% Assay (Calculated on "as is" basis). If corrected for water (KF), it might read 100%.

  • IC Result: Shows correct 1:2 ratio of Ca:Mesylate, but total area counts are low.

  • qNMR Result: Clearly identifies the water peak shift and integrates the Mesylate protons accurately against an internal standard, providing a "Potency as is" value without needing a separate Karl Fischer titration.

Decision Framework & Workflow

Use this logic flow to select the appropriate validation method for your development stage.

DecisionMatrix Start Purity Assessment Need Q1 Is the goal Routine QC or Structural ID? Start->Q1 BranchQC Routine QC / Assay Q1->BranchQC Routine BranchID Structural ID / Impurity Q1->BranchID R&D / Troubleshooting Titration Method: Complexometric Titration (Focus: Ca Content) BranchQC->Titration High Throughput/Low Cost IC Method: Ion Chromatography (Focus: Ions + Trace Impurities) BranchQC->IC Need Anion Confirmation BranchID->IC Ionic Impurities? NMR Method: qNMR (Focus: Absolute Purity + Solvents) BranchID->NMR Organic Impurities?

Figure 2: Decision Matrix for selecting the optimal analytical method based on research phase.

References

  • BenchChem. (n.d.). This compound | 58131-47-8.[2][3][4] Retrieved from

  • Titrations.info. (2024). Complexometric determination of calcium. Retrieved from

  • National Institutes of Health (NIH). (2023). Identification and Determination of Impurities in a New Therapeutic Agent. Retrieved from

  • Metrohm. (n.d.). Complexometric Titration Monograph. Retrieved from

  • ResearchGate. (2016).[5] Modelling of cations retention in ion chromatography with methanesulfonic acid as eluent. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures for Calcium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Warning: Identity Verification

CRITICAL SAFETY DISTINCTION: Before proceeding, you must verify the chemical identity. There is a frequent and dangerous confusion in chemical inventory systems between Calcium Methanesulfonate and Methyl Methanesulfonate (MMS) .

  • This compound (Calcium Mesylate): A salt used in electroplating and pharmaceutical formulation. Generally classified as an irritant.

  • Methyl Methanesulfonate (MMS): A potent mutagen and carcinogen .

Action: Verify the CAS number on your container.[1][2]

  • Target Chemical: this compound (CAS: 54257-50-0 or similar salt variants).

  • DO NOT USE THIS GUIDE FOR: Methyl Methanesulfonate (CAS: 66-27-3).[3] If you possess MMS, consult high-hazard cytotoxic waste protocols immediately.

Chemical Profile & Hazard Assessment

This compound (


) is the calcium salt of methanesulfonic acid. Unlike its parent acid, which is corrosive, the salt form is typically a stable solid. However, in research settings, it is often found in solution with excess methanesulfonic acid, necessitating pH validation.
Physical & Safety Data Summary
ParameterSpecificationOperational Implication
Physical State White crystalline powderHygroscopic; keep containers tightly sealed to prevent clumping.
Solubility Highly soluble in waterSpills can be diluted; aqueous disposal routes are possible if local regulations permit.
pH (Aqueous) Neutral to Slightly AcidicMust be tested. Residual free acid can lower pH < 2.0.
Stability StableAvoid strong oxidizing agents.[3][4]
PPE Requirements Nitrile gloves, Safety Goggles, Lab CoatStandard organic salt protection. Respiratory protection required if dust is generated.

Pre-Disposal: The Self-Validating Assessment System

To ensure compliance and safety, do not simply "bin" the chemical. Follow this causality-based assessment to determine the correct waste stream.

Step 1: The pH Validation (Aqueous Solutions)
  • Why: While the pure salt is near-neutral, laboratory waste streams often contain unreacted Methanesulfonic Acid (MSA).

  • Protocol: Dip a calibrated pH strip into the waste container.

    • Result A (pH 6-8): Treat as standard aqueous chemical waste.

    • Result B (pH < 5): Requires neutralization (See Section 4.2).

Step 2: Solvent Compatibility Check
  • Why: this compound is an organic salt. If dissolved in organic solvents (e.g., methanol), it must be treated as flammable organic solvent waste , not aqueous waste.

  • Rule: If organic solvent content > 10%, segregate into the "Halogenated" or "Non-Halogenated" solvent stream based on the co-solvent.

Disposal Protocols

Workflow Visualization

The following diagram outlines the logical decision tree for disposing of this compound.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid BinSolid Solid Chemical Waste Bin (Label: Organic Salt) Solid->BinSolid Double Bag & Label SolventCheck Is Solvent Organic? Liquid->SolventCheck pHCheck Check pH Level SolventCheck->pHCheck No (Aqueous) BinSolvent Organic Solvent Waste (Tag: Flammable) SolventCheck->BinSolvent Yes (>10% Organic) Neutralize Neutralize with NaHCO3 or NaOH pHCheck->Neutralize Acidic (pH < 5) BinAqueous Aqueous Waste Stream (Neutral pH) pHCheck->BinAqueous Neutral (pH 6-8) Neutralize->BinAqueous Post-Neutralization

Figure 1: Decision tree for segregating this compound waste based on physical state and acidity.

Protocol A: Solid Waste Disposal

Applicability: Pure powder or expired reagent.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or double-bag in heavy-duty polyethylene bags.

  • Labeling: Clearly label as "this compound - Solid Organic Salt."

    • Note: Do not label simply as "Calcium Salt" to avoid confusion with inorganic salts like Calcium Chloride.

  • Segregation: Store away from strong oxidizers (e.g., permanganates, nitrates) until pickup by your EHS hazardous waste contractor.

Protocol B: Aqueous Solution Neutralization

Applicability: Acidic solutions (pH < 5) containing this compound and residual Methanesulfonic Acid. Reagents: Sodium Bicarbonate (


) or 1M Sodium Hydroxide (

).
  • Setup: Place the waste beaker in a fume hood. Place the beaker in a secondary containment tray/ice bath if volume > 500mL (neutralization is exothermic).

  • Titration:

    • Slowly add base while stirring.

    • Observation: If using Bicarbonate, watch for

      
       effervescence (foaming). Stop adding if foam nears the rim.
      
  • Validation: Test pH. Target range is 6.0 – 9.0.

  • Disposal: Pour the neutralized solution into the designated "Aqueous Chemical Waste" carboy.

Emergency Response Procedures

In the event of a spill, rapid containment prevents environmental contamination.

  • Solid Spill:

    • Do not dry sweep if dust generation is likely.

    • Cover with wet paper towels to dampen, then scoop into a disposal bag.

    • Clean surface with water and detergent.[5]

  • Liquid Spill:

    • Assess: Check pH of the spill immediately.

    • Neutralize: If acidic, sprinkle Sodium Bicarbonate over the spill until bubbling ceases.

    • Absorb: Use vermiculite, dry sand, or universal spill pads.

    • Dispose: Collect absorbent material as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Guide to Laboratory Waste Management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium Methanesulfonate
Reactant of Route 2
Calcium Methanesulfonate

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